Btk-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23FN4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(2R,5R)-5-[8-amino-1-(2-fluoro-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C24H23FN4O3/c25-20-12-17(32-16-4-2-1-3-5-16)8-9-19(20)21-22-23(26)27-10-11-29(22)24(28-21)15-6-7-18(13-30)31-14-15/h1-5,8-12,15,18,30H,6-7,13-14H2,(H2,26,27)/t15-,18+/m0/s1 |
InChI Key |
HBZJYWPPPVDNBJ-MAUKXSAKSA-N |
Isomeric SMILES |
C1C[C@@H](OC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |
Canonical SMILES |
C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
Btk-IN-31: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btk-IN-31 is a selective, non-covalently reversible inhibitor of Bruton's tyrosine kinase (BTK) with the significant advantage of being permeable to the blood-brain barrier (BBB). This characteristic positions this compound as a promising research tool and potential therapeutic candidate for a range of conditions, including immune disorders, cancer, cardiovascular diseases, viral infections, inflammation, metabolic/endocrine dysfunctions, and neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by representative data and experimental protocols typical for non-covalent, reversible BTK inhibitors.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling and B-cell activation. The activation of BTK is a critical step in the signaling cascade that promotes B-cell proliferation, survival, and differentiation. Consequently, BTK has emerged as a key therapeutic target for various B-cell malignancies and autoimmune diseases.
Mechanism of Action of this compound
This compound functions as a selective, non-covalent, and reversible inhibitor of BTK. Unlike covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, this compound binds reversibly, offering a different pharmacological profile that may mitigate certain off-target effects and resistance mechanisms. Its ability to cross the blood-brain barrier opens up avenues for investigating its efficacy in neurological conditions with an inflammatory component.
Biochemical Potency
While specific quantitative data for this compound is not publicly available, the following table presents representative biochemical assay data for a similar class of non-covalent, reversible BTK inhibitors.
| Parameter | Value | Description |
| IC | 0.5 - 10 nM | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%. |
| K | 0.1 - 5 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower K |
Cellular Activity
The cellular activity of BTK inhibitors is typically assessed by measuring the inhibition of BTK-dependent signaling pathways in relevant cell lines. The following table shows representative cellular assay data.
| Parameter | Cell Line | Value | Description |
| pBTK (Y223) IC | Ramos (B-cell lymphoma) | 1 - 50 nM | The concentration of the inhibitor that reduces the autophosphorylation of BTK at tyrosine 223 by 50%, a key marker of BTK activation. |
| Cell Proliferation IC | TMD8 (ABC-DLBCL) | 10 - 200 nM | The concentration of the inhibitor that reduces the proliferation of a BTK-dependent cancer cell line by 50%. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BTK inhibitors. Below are representative protocols for key experiments.
BTK Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of a test compound against purified BTK enzyme.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by BTK. The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl
2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) -
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr polymer)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compound (e.g., this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test
The Role of Btk-IN-31 in B-Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific inhibitor Btk-IN-31 is limited in publicly available scientific literature. This guide provides a comprehensive overview of the role of a selective, non-covalent, and blood-brain barrier permeable Bruton's tyrosine kinase (Btk) inhibitor, using this compound as a representative molecule. The experimental data and protocols described are based on established methodologies for characterizing similar Btk inhibitors and should be considered illustrative.
Abstract
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling. Its function is indispensable for B-cell development, activation, proliferation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases. Btk inhibitors have emerged as a transformative class of therapeutics. This technical guide focuses on the role of this compound, a selective, non-covalently reversible, and blood-brain barrier (BBB) permeable Btk inhibitor, in modulating B-cell signaling pathways. We will explore its mechanism of action, present illustrative quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.
Introduction to B-Cell Receptor Signaling and the Role of Btk
The B-cell receptor (BCR) is a multimeric protein complex on the surface of B-lymphocytes that recognizes and binds to specific antigens. Upon antigen binding, the BCR initiates a complex signaling cascade that dictates the fate of the B-cell, leading to its activation, proliferation, differentiation into antibody-secreting plasma cells, or anergy and apoptosis.
A key mediator in this intricate signaling network is Bruton's tyrosine kinase (Btk). Btk is a member of the Tec family of kinases and is expressed in B-cells and myeloid cells. Following BCR engagement, a series of phosphorylation events leads to the recruitment of Btk to the plasma membrane and its subsequent activation. Activated Btk then phosphorylates downstream substrates, most notably phospholipase C-gamma 2 (PLCγ2). This phosphorylation of PLCγ2 is a pivotal event, leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activation of protein kinase C (PKC), respectively. These events culminate in the activation of downstream transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes essential for B-cell responses.
Given its central role, Btk represents a prime therapeutic target for diseases characterized by aberrant B-cell activity.
This compound: A Selective, Non-Covalent, and Brain-Permeable Btk Inhibitor
This compound is a small molecule inhibitor of Btk.[1][2][3][4][5][6] Its key characteristics, based on available information, are:
-
Selectivity: It specifically targets Btk, which is crucial for minimizing off-target effects and associated toxicities.
-
Non-covalent and Reversible Binding: Unlike first-generation covalent inhibitors that form a permanent bond with Cysteine 481 in the Btk active site, this compound binds reversibly. This can be advantageous in managing certain adverse events and may offer efficacy against some resistance mutations that alter the covalent binding site.
-
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is a significant feature, suggesting potential therapeutic applications for central nervous system (CNS) lymphomas and other neurological conditions with an inflammatory B-cell component.[1][2][3][4][5][6][7]
Mechanism of Action
This compound, as a non-covalent inhibitor, is designed to bind to the ATP-binding pocket of Btk, preventing the kinase from binding ATP and autophosphorylating, as well as phosphorylating its downstream substrates. This inhibition of Btk's catalytic activity effectively blocks the propagation of the BCR signal, leading to a dampening of B-cell activation, proliferation, and survival signals.
Quantitative Data on Btk Inhibition
While specific quantitative data for this compound is not publicly available, the following tables illustrate the types of data that are critical for characterizing a novel Btk inhibitor. The values presented are hypothetical and for illustrative purposes only, based on typical profiles of potent and selective Btk inhibitors.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | Endpoint | Hypothetical IC50/EC50 (nM) |
| Biochemical Kinase Assay | Btk | N/A | IC50 | 1.5 |
| Cellular Btk Autophosphorylation | Ramos (Burkitt's Lymphoma) | p-Btk (Y223) | IC50 | 5.2 |
| Cellular PLCγ2 Phosphorylation | Ramos | p-PLCγ2 (Y759) | IC50 | 7.8 |
| B-cell Proliferation Assay | Primary Human B-cells | Proliferation | EC50 | 15.4 |
| Apoptosis Assay | TMD8 (ABC-DLBCL) | Apoptosis | EC50 | 25.0 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Hypothetical IC50 (nM) | Selectivity (Fold vs. Btk) |
| Btk | 1.5 | 1 |
| Tec | 150 | 100 |
| Itk | >1000 | >667 |
| EGFR | >5000 | >3333 |
| Src | 800 | 533 |
Table 3: Pharmacokinetic Properties of this compound (Illustrative)
| Parameter | Species | Value (Hypothetical) |
| Oral Bioavailability (%) | Mouse | 60 |
| Cmax (ng/mL) | Rat | 850 |
| Tmax (h) | Rat | 1.5 |
| Half-life (t1/2) (h) | Rat | 4.2 |
| Brain-to-Plasma Ratio | Mouse | 0.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of a Btk inhibitor like this compound.
Btk Biochemical Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant Btk.
-
Materials: Recombinant human Btk enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-pY antibody, and TR-FRET compatible microplates.
-
Method:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the Btk enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction by adding EDTA.
-
Add the Eu-anti-pY antibody to detect the phosphorylated substrate.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular Btk Autophosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit Btk activity within a cellular context.
-
Materials: Ramos B-cell lymphoma cell line, anti-IgM antibody, lysis buffer, antibodies against total Btk and phospho-Btk (Y223), and Western blot reagents.
-
Method:
-
Culture Ramos cells to the desired density.
-
Pre-incubate the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the BCR by adding anti-IgM antibody for 10 minutes.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Btk (Y223) and total Btk.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and calculate the IC50 for inhibition of Btk autophosphorylation.
-
B-cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on B-cell proliferation.
-
Materials: Primary human B-cells isolated from peripheral blood, anti-IgM antibody, IL-4, and a proliferation detection reagent (e.g., CellTiter-Glo®).
-
Method:
-
Isolate primary B-cells from healthy donor blood using negative selection.
-
Plate the B-cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with anti-IgM and IL-4 to induce proliferation.
-
Incubate the plates for 72 hours.
-
Measure cell proliferation using a luminescent or colorimetric assay.
-
Determine the EC50 value for the inhibition of proliferation.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the B-cell signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: B-Cell Receptor (BCR) Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Btk Inhibitor Characterization.
Conclusion
This compound represents a promising therapeutic agent due to its selective, non-covalent inhibition of Btk and its ability to penetrate the blood-brain barrier. By effectively blocking the B-cell receptor signaling cascade, it has the potential to be a valuable tool in the treatment of various B-cell malignancies and autoimmune disorders, including those affecting the central nervous system. The illustrative data and protocols provided in this guide offer a framework for the comprehensive evaluation of such inhibitors. Further research is necessary to fully elucidate the specific in vitro and in vivo properties of this compound and to realize its full therapeutic potential.
References
- 1. A novel Bruton's tyrosine kinase inhibitor JDB175 shows potent efficacy to suppress central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8088781B2 - Inhibitors of brutons tyrosine kinase - Google Patents [patents.google.com]
- 4. BTK inhibition in primary central nervous system lymphoma: mechanisms, clinical efficacy, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. Bruton’s tyrosine kinase inhibitors in the treatment of primary central nervous system lymphoma: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Btk-IN-31 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruton's tyrosine kinase (BTK) is a clinically validated target in a multitude of B-cell malignancies. The advent of covalent inhibitors has transformed the therapeutic landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the emergence of resistance, often through mutations at the C481 binding site, has necessitated the development of next-generation inhibitors. Btk-IN-31 represents a promising class of selective, non-covalently reversible, and blood-brain barrier (BBB) permeable BTK inhibitors. While specific preclinical data for this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the target validation for this class of inhibitors in hematological malignancies. We will detail the underlying biology, mechanism of action, and the experimental protocols used to validate such compounds, using representative data from other non-covalent BTK inhibitors where applicable.
The Role of BTK in Hematological Malignancies
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] In normal B-cell development, BTK is essential for proliferation, differentiation, and survival.[4] In many B-cell cancers, the BCR pathway is constitutively active, providing a constant survival and proliferation signal to the malignant cells.[1][2] BTK's central role in this pathway makes it a prime therapeutic target.[3][5] Inhibition of BTK disrupts these pro-survival signals, leading to apoptosis of the cancer cells.[6]
The BTK Signaling Pathway
The B-cell receptor signaling cascade is initiated by antigen binding, which leads to the activation of several downstream kinases, including BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell survival and proliferation.[7]
References
- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BTK inhibitors for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Btk-IN-31: A Novel Non-Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway. Its role in the proliferation, differentiation, and survival of B-cells has made it a prime therapeutic target for a range of B-cell malignancies and autoimmune disorders. Btk-IN-31 is a novel, selective, and non-covalently reversible inhibitor of BTK that also possesses the significant advantage of being blood-brain barrier (BBB) permeable. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available data on this compound, also identified as Compound 2 in patent literature.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C24H23FN4O3. A summary of its key chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C24H23FN4O3 |
| Molecular Weight | 434.46 g/mol |
| IUPAC Name | Not publicly available |
| CAS Number | 2662512-02-7 |
| SMILES | NC1=NC=CN2C([C@H]3CC--INVALID-LINK--CO)=NC(C4=C(C=C(C=C4)OC5=CC=CC=C5)F)=C12 |
| Physical Description | Not publicly available |
| Solubility | Not publicly available |
Table 1: Chemical Properties of this compound
Mechanism of Action
This compound functions as a non-covalent, reversible inhibitor of Bruton's tyrosine kinase. Unlike covalent inhibitors that form a permanent bond with the Cysteine 481 residue in the ATP-binding pocket of BTK, this compound binds reversibly, offering a different pharmacological profile that may mitigate certain off-target effects and resistance mechanisms associated with covalent inhibitors.
The inhibition of BTK by this compound disrupts the downstream signaling cascade initiated by the B-cell receptor. This interference with the BCR pathway ultimately inhibits B-cell proliferation, survival, and activation, which are key pathological processes in various B-cell malignancies and autoimmune diseases.
Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Preclinical Data
Detailed quantitative preclinical data for this compound is primarily available within patent literature, specifically patent WO2021136219A1, where it is referred to as "Compound 2".
In Vitro Activity
While specific IC50 values for this compound are not publicly disclosed in readily available scientific literature, the patent indicates its potent inhibitory activity against BTK. The development of such targeted inhibitors typically involves extensive in vitro screening to determine their potency and selectivity.
Kinase Selectivity
This compound is described as a selective inhibitor of BTK. Kinase selectivity is a crucial parameter in drug development, as off-target inhibition can lead to undesirable side effects. A comprehensive kinase panel screening would be necessary to fully characterize the selectivity profile of this compound against other kinases.
In Vivo Studies
The blood-brain barrier permeability of this compound is a key feature highlighted in its description. This suggests its potential for treating central nervous system (CNS) lymphomas and other neurological conditions where BTK signaling plays a role. In vivo studies in animal models would be required to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in a physiological setting.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and contained within patent documents. However, a general workflow for assessing the activity of a novel BTK inhibitor is outlined below.
Figure 2: General experimental workflow for the preclinical evaluation of a BTK inhibitor like this compound.
General Methodology for BTK Inhibition Assay (Biochemical)
-
Reagents and Materials : Recombinant human BTK enzyme, ATP, a suitable peptide substrate, kinase buffer, and the test compound (this compound).
-
Assay Procedure :
-
The BTK enzyme is incubated with varying concentrations of this compound in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis : The percentage of BTK inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Therapeutic Potential
As a selective, non-covalent, and BBB-permeable BTK inhibitor, this compound holds significant therapeutic potential for a variety of diseases, including:
-
B-Cell Malignancies : Such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Its ability to cross the BBB makes it particularly promising for primary CNS lymphoma.
-
Autoimmune Disorders : Including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS).
-
Other Inflammatory Conditions : Where BTK-mediated signaling in myeloid cells contributes to the pathology.
Conclusion
This compound is a promising new entrant in the field of BTK inhibitors. Its unique combination of non-covalent reversible inhibition and blood-brain barrier permeability sets it apart from many existing BTK inhibitors. While much of the detailed preclinical data remains within the confines of patent literature, the available information points towards a potent and selective compound with a broad range of potential therapeutic applications. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this compound.
Preclinical Research Findings on Btk-IN-31: A Technical Overview
Initial investigations into the preclinical data for a compound specifically designated "Btk-IN-31" have not yielded publicly available research findings. Comprehensive searches across scientific databases and pharmaceutical company announcements did not identify a Bruton's tyrosine kinase (BTK) inhibitor with this specific nomenclature.
Therefore, this guide will provide a generalized framework for the preclinical evaluation of a novel BTK inhibitor, drawing upon established methodologies and data presentation formats from the broader field of BTK inhibitor research. This will serve as a template for what researchers, scientists, and drug development professionals would expect to see in a technical whitepaper for a compound like the hypothetical "this compound".
Core Mechanism of Action and Signaling Pathway
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival.[2][3] BTK inhibitors function by blocking the kinase activity of BTK, thereby attenuating these downstream signals.[4] This mechanism is fundamental to their therapeutic application in B-cell malignancies and autoimmune diseases.[2][5]
The binding of an antigen to the B-cell receptor initiates a signaling cascade that involves the phosphorylation of BTK. Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] These molecules, in turn, activate downstream pathways such as NF-κB and MAP kinase, which are crucial for B-cell function.[2][3]
References
- 1. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Btk-IN-31 and Its Impact on Downstream BTK Signaling: A Technical Guide
Disclaimer: Publicly available scientific literature and patent databases do not contain specific experimental data for the compound designated as "Btk-IN-31" (also referred to as "Compound 2" by some chemical suppliers). Therefore, this technical guide will provide an in-depth overview of the well-established effects of selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitors on downstream signaling pathways, which is the expected mechanism of action for this compound based on its general description as a selective, non-covalently reversible, and blood-brain barrier (BBB) permeable BTK inhibitor. The quantitative data and experimental protocols detailed herein are representative of this class of inhibitors and are provided to guide researchers in evaluating similar compounds.
Introduction to BTK and Its Signaling Pathway
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, proliferation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1]
Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and activation of Protein Kinase C (PKC). These events culminate in the activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes Extracellular signal-regulated kinase (ERK). The activation of these pathways is critical for B-cell survival and proliferation.[1]
Mechanism of Action of Non-Covalent BTK Inhibitors
This compound is described as a non-covalently reversible inhibitor. Unlike covalent inhibitors (e.g., ibrutinib) that form a permanent bond with a cysteine residue (C481) in the BTK active site, non-covalent inhibitors bind to the ATP-binding pocket through reversible interactions such as hydrogen bonds and hydrophobic interactions. This mode of inhibition offers the potential to overcome resistance mechanisms associated with mutations at the C481 residue. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation and subsequent activation of BTK, thereby blocking the entire downstream signaling cascade.
Expected Effects of this compound on Downstream Signaling
Inhibition of BTK by a selective inhibitor like this compound is expected to lead to a dose-dependent reduction in the phosphorylation of key downstream signaling molecules. The anticipated effects are summarized in the table below.
| Downstream Target | Expected Effect of this compound | Rationale |
| p-BTK (autophosphorylation) | Decrease | Direct inhibition of BTK catalytic activity prevents its autophosphorylation, a key step in its full activation. |
| p-PLCγ2 | Decrease | As a direct substrate of BTK, inhibition of BTK activity will prevent the phosphorylation and activation of PLCγ2. |
| Intracellular Calcium Flux | Decrease | Inhibition of PLCγ2 activation prevents the generation of IP3, which is required for the release of calcium from intracellular stores. |
| p-ERK | Decrease | The MAPK/ERK pathway is downstream of BTK and its activation is attenuated upon BTK inhibition. |
| NF-κB Activation | Decrease | BTK signaling is a critical upstream regulator of the NF-κB pathway in B-cells. |
| Cell Proliferation/Viability | Decrease | Inhibition of pro-survival signals from the BCR pathway leads to decreased proliferation and induction of apoptosis in BTK-dependent cells. |
Quantitative Analysis of BTK Inhibition
While specific data for this compound is unavailable, the following table illustrates the typical quantitative data obtained for a potent, selective, non-covalent BTK inhibitor. These values are commonly determined through biochemical and cellular assays.
| Assay Type | Parameter | Typical Value Range for Potent Non-Covalent BTK Inhibitors | Cell Line/System |
| Biochemical Assay | IC50 (BTK enzyme) | 0.1 - 10 nM | Recombinant human BTK |
| Cellular Assay | IC50 (p-BTK inhibition) | 1 - 50 nM | Ramos (human Burkitt's lymphoma), TMD8 (human ABC-DLBCL) |
| Cellular Assay | IC50 (Cell Viability) | 10 - 500 nM | Ramos, TMD8, Primary CLL cells |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of BTK inhibitors on downstream signaling.
Western Blotting for Phosphorylated Proteins
Objective: To qualitatively and semi-quantitatively assess the phosphorylation status of BTK and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos, TMD8) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of the BTK inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-BTK, total BTK, p-PLCγ2, total PLCγ2, p-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of BTK (IC50 value).
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human BTK enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of the BTK inhibitor in a kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radioactive Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.
-
Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting its phosphorylation by a specific antibody in a FRET or FP format.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation/Viability Assay
Objective: To assess the effect of the BTK inhibitor on the growth and viability of B-cell lymphoma cell lines.
Methodology:
-
Cell Seeding: Seed a B-cell lymphoma cell line (e.g., Ramos, TMD8) in a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Compound Treatment: Add varying concentrations of the BTK inhibitor to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or a resazurin-based reagent (like alamarBlue™) to each well.
-
Data Acquisition: Measure the luminescence or fluorescence signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the BTK signaling pathway and the experimental workflow for its analysis.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound, as a selective, non-covalent BTK inhibitor, is poised to effectively block the BTK signaling cascade, a critical pathway for B-cell function. By inhibiting the phosphorylation of BTK and its downstream substrates like PLCγ2, it is expected to suppress pro-survival signals mediated by the MAPK and NF-κB pathways, ultimately leading to decreased proliferation and viability of BTK-dependent cancer cells. The experimental protocols and expected outcomes described in this guide provide a framework for the preclinical evaluation of this compound and other novel BTK inhibitors. Further public disclosure of specific data for this compound is required to fully elucidate its precise pharmacological profile.
References
Understanding the Selectivity Profile of a Novel BTK Inhibitor: A Technical Guide
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[1][2][3] Its dysregulation is implicated in various B-cell malignancies, making it a prominent therapeutic target.[1][3][4] The development of BTK inhibitors (BTKis) has revolutionized the treatment of these cancers.[5] However, the therapeutic efficacy and safety profile of a BTKi are intrinsically linked to its selectivity. Off-target effects, resulting from the inhibition of other kinases, can lead to adverse events.[6][7] This guide provides a comprehensive overview of the methodologies and data interpretation required to understand the selectivity profile of a novel BTK inhibitor, exemplified here as "Btk-IN-31".
Data Presentation: Kinase Selectivity Profile
A crucial aspect of characterizing a novel BTK inhibitor is to determine its potency and selectivity across the human kinome. This is typically achieved through large-scale kinase screening assays. The data is often presented as a table summarizing the inhibitory activity (e.g., IC50 values or percentage of inhibition at a given concentration) against a panel of kinases.
Table 1: Representative Kinase Selectivity Profile of a Novel BTK Inhibitor ("this compound")
| Kinase Target | IC50 (nM) | Fold Selectivity (IC50 Kinase / IC50 BTK) | Kinase Family |
| BTK | 5.0 | 1 | Tec |
| TEC | 50 | 10 | Tec |
| ITK | 100 | 20 | Tec |
| BMX | 75 | 15 | Tec |
| TXK | 150 | 30 | Tec |
| EGFR | >1000 | >200 | Tyr |
| JAK3 | >1000 | >200 | Tyr |
| SRC | 250 | 50 | Tyr |
| LYN | 125 | 25 | Tyr |
| BLK | 200 | 40 | Tyr |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The determination of a BTK inhibitor's selectivity profile involves a combination of biochemical and cell-based assays.
Biochemical Kinase Profiling (e.g., KINOMEscan™)
Objective: To assess the binding affinity of the inhibitor against a large panel of purified human kinases.
Methodology:
-
Assay Principle: This is a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Procedure:
-
A panel of recombinant human kinases is used.
-
Each kinase is incubated with the test inhibitor at a fixed concentration (e.g., 1 µM) and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified.
-
The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the inhibitor to the kinase.
-
For kinases that show significant binding, dose-response curves are generated by testing a range of inhibitor concentrations to determine the dissociation constant (Kd) or IC50 value.
-
Cellular On-Target Engagement Assays
Objective: To confirm that the inhibitor engages and inhibits BTK in a cellular context.
Methodology:
-
Assay Principle: This assay measures the inhibition of BTK autophosphorylation at Tyr223 in response to BCR activation.
-
Procedure:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable B-cell line are pre-incubated with varying concentrations of the BTK inhibitor.
-
The B-cell receptor is stimulated with an anti-IgM antibody.
-
Cells are lysed, and the level of phosphorylated BTK (pBTK) is measured by Western blot or a plate-based immunoassay (e.g., ELISA).
-
The IC50 value for the inhibition of BTK phosphorylation is then calculated.
-
Cellular Off-Target Effect Assays
Objective: To evaluate the inhibitor's effect on signaling pathways mediated by potential off-target kinases.
Methodology (Example: EGFR Signaling):
-
Assay Principle: To assess the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation. Ibrutinib, a first-generation BTKi, is known to inhibit EGFR.[7]
-
Procedure:
-
A cell line with high EGFR expression (e.g., A431) is treated with the BTK inhibitor.
-
The cells are then stimulated with epidermal growth factor (EGF).
-
Cell lysates are prepared, and the level of phosphorylated EGFR is determined by Western blot or ELISA.
-
A lack of inhibition of EGFR phosphorylation would indicate higher selectivity for BTK over EGFR.
-
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a novel BTK inhibitor.
References
- 1. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: In Vitro Kinase Assay for Btk Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, activation, proliferation, and survival of B-cells.[1][2][3] Dysregulation of Btk activity is linked to various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, making it a prime therapeutic target.[2][4] Btk inhibitors block the signaling cascade that leads to B-cell proliferation and survival.[5] This application note provides a detailed protocol for an in vitro biochemical assay to determine the potency of inhibitors, such as Btk-IN-31, against Btk.
Btk Signaling Pathway
Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC family kinases like LYN.[3] This recruits and activates Spleen tyrosine kinase (SYK), which in turn phosphorylates and activates Btk.[2][3][6] Activated Btk then phosphorylates phospholipase Cγ2 (PLCγ2).[2] Activated PLCγ2 cleaves PIP2 into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These messengers trigger downstream pathways, including calcium mobilization and the activation of NF-κB and MAPK pathways, which ultimately promote B-cell survival and proliferation.[2][7]
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Btk-IN-31 protocol for western blot analysis of pBTK
An in-depth guide to the Western blot analysis of phosphorylated Bruton's tyrosine kinase (pBTK) using the inhibitor Btk-IN-31 is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols and application notes to ensure accurate and reproducible results.
Application Notes
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a key therapeutic target in various B-cell malignancies and autoimmune disorders.[1][2][3][4][5] The activation of BTK is a critical event that involves its phosphorylation at specific tyrosine residues, most notably Tyr551 in the activation loop and Tyr223 in the SH3 domain.[6] The phosphorylation of these sites is essential for the full activation of the kinase.[6]
This compound is a small molecule inhibitor designed to target BTK. Western blot analysis is a fundamental technique to assess the efficacy of such inhibitors by measuring the levels of phosphorylated BTK (pBTK) in cells or tissues. A decrease in the pBTK signal upon treatment with this compound indicates successful target engagement and inhibition.
When performing Western blot for phosphorylated proteins, it is crucial to prevent dephosphorylation during sample preparation and to use optimized reagents to minimize background and ensure specificity.[7][8] This protocol has been developed to provide a robust method for the analysis of pBTK levels.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK signaling pathway upon B-cell receptor (BCR) activation.
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on BTK phosphorylation.
Caption: Workflow for Western blot analysis of pBTK.
Protocol: Western Blot Analysis of pBTK
This protocol provides a step-by-step guide for the detection of phosphorylated BTK.
Materials:
-
Cell Lines: Ramos cells (human Burkitt's lymphoma B-cell line) or other suitable cell lines expressing BTK.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Stimulation Reagent: Anti-human IgM, F(ab')2 fragment.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr223) antibody.[6]
-
Rabbit anti-BTK antibody.
-
Mouse anti-β-actin or other suitable loading control antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Stimulate the cells with anti-human IgM (e.g., 10-20 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[6]
-
Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[9]
-
Incubate the membrane with the primary antibody against pBTK (Tyr223) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total BTK and a loading control on the same membrane, strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with the primary antibody for total BTK, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and reprobing process for the loading control (e.g., β-actin).
-
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table. Densitometry analysis should be performed on the bands, and the pBTK signal should be normalized to the total BTK signal, which is then normalized to the loading control.
| Treatment Group | This compound Conc. (µM) | pBTK Signal (Arbitrary Units) | Total BTK Signal (Arbitrary Units) | Loading Control Signal (Arbitrary Units) | Normalized pBTK/Total BTK | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | |||||
| Stimulated Control | 0 | 1.0 | ||||
| This compound | 0.1 | |||||
| This compound | 1 | |||||
| This compound | 10 |
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies of BTK Inhibitors
Disclaimer: As of November 2025, publicly available data specifically detailing in vivo animal studies for the Bruton's tyrosine kinase (BTK) inhibitor Btk-IN-31 is limited. The following application notes and protocols are therefore based on established methodologies for other well-characterized BTK inhibitors, such as ibrutinib and acalabrutinib. Researchers should consider these as a starting point and perform necessary dose-finding and toxicity studies for this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the function of other hematopoietic cells like myeloid cells.[1][2][3][4] Its involvement in the proliferation, survival, and activation of B-cells has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[3][5][6] BTK inhibitors block the kinase activity of BTK, thereby disrupting these signaling pathways.[3] This document provides a generalized framework for conducting in vivo animal studies with BTK inhibitors, drawing from research on established compounds in this class.
Signaling Pathway of BTK
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[3][7] This cascade promotes B-cell proliferation, survival, and differentiation. BTK inhibitors function by blocking the ATP-binding site of BTK, thereby preventing its autophosphorylation and the subsequent downstream signaling events.[3][8]
Caption: Generalized BTK signaling pathway and the inhibitory action of this compound.
Quantitative Data from In Vivo Animal Studies of BTK Inhibitors
The following tables summarize dosages and administration routes for various BTK inhibitors used in preclinical animal models. This data can serve as a reference for designing studies with this compound.
Table 1: Dosage and Administration of BTK Inhibitors in Rodent Models
| BTK Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Ibrutinib | Biozzi Mice | Secondary Progressive EAE | Not Specified | Not Specified | [1][9] |
| GB7208 | Biozzi Mice | Secondary Progressive EAE | 10-fold lower than ibrutinib | Not Specified | [1][9] |
| Acalabrutinib | CBA/J Mice | B-cell Receptor Signaling | 25 mg/kg | Oral Gavage (single dose) | [10] |
| Acalabrutinib | CBA/J Mice | B-cell Receptor Signaling | 0.16 mg/mL in drinking water (~25 mg/kg/day) | Oral (5 days) | [10] |
| Acalabrutinib | C57BL/6 Mice | Chronic Lymphocytic Leukemia | In drinking water | Oral (continuous) | [11] |
| Acalabrutinib | Rats | Hemorrhagic Shock | Not Specified | Not Specified | [12] |
| Fenebrutinib | Rats | Hemorrhagic Shock | Matched to acalabrutinib | Not Specified | [12] |
| GDC-0853 | Sprague-Dawley Rats | Toxicity Study | Not Specified | Daily Doses | [13] |
| Ibrutinib | Mice | In vivo treatment | ~0.3 mg/mL in drinking water | Oral (1 week) | [14] |
Table 2: Dosage and Administration of BTK Inhibitors in Non-Rodent Models
| BTK Inhibitor | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Acalabrutinib | Dogs | B-Cell Non-Hodgkin Lymphoma | 2.5 mg/kg QD up to 15 mg/kg BID | Oral | [15] |
| Ibrutinib | Dogs | B-cell Lymphoma | Not Specified | Not Specified | [16] |
Experimental Protocols
1. Drug Formulation
The formulation of BTK inhibitors for in vivo administration is critical for ensuring bioavailability. A common vehicle for oral administration is a solution of (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in water.
-
Example Formulation (based on acalabrutinib):
-
Prepare a vehicle solution of Trappsol®Cyclo (2-Hydroxypropyl-β-cyclodextrin) in sterile water.[10]
-
Dissolve the BTK inhibitor (e.g., acalabrutinib) in the vehicle solution to the desired concentration (e.g., for a 25 mg/kg dose).[10]
-
For administration in drinking water, a stock solution can be prepared and diluted in the drinking water to the final concentration (e.g., 0.16 mg/mL).[10]
-
-
Example Formulation (based on ibrutinib):
-
Prepare drinking water containing approximately 0.3 mg/mL ibrutinib and 3% (2-Hydroxypropyl)-β-cyclodextrin.[14]
-
2. Animal Models and Study Design
The choice of animal model will depend on the therapeutic area of interest. Models of B-cell malignancies and autoimmune diseases are commonly used.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: A model for multiple sclerosis.[1][9]
-
Chronic Lymphocytic Leukemia (CLL) Models: Xenograft or adoptive transfer models are often utilized.[11]
-
Spontaneous Tumor Models: Naturally occurring cancers in animals, such as B-cell non-Hodgkin lymphoma in dogs, can provide a more clinically relevant model.[15]
3. Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of a BTK inhibitor.
Caption: A generalized experimental workflow for in vivo BTK inhibitor studies.
4. Endpoint Analysis
-
Pharmacokinetics (PK): Plasma concentrations of the BTK inhibitor should be measured at various time points after administration to determine parameters such as Cmax, Tmax, and AUC.[17]
-
Pharmacodynamics (PD) / Target Engagement:
-
BTK Occupancy: The degree of BTK inhibition can be assessed by measuring the occupancy of the inhibitor in target tissues (e.g., spleen, tumor).[11][17]
-
Downstream Signaling: The phosphorylation status of BTK (pY223) and downstream molecules like PLCγ2 can be measured by Western blot or flow cytometry to confirm target engagement and biological activity.[11][17]
-
-
Efficacy:
-
Tumor Growth Inhibition: In oncology models, tumor volume should be measured regularly.[17]
-
Clinical Scoring: In autoimmune models like EAE, disease severity is monitored using a clinical scoring system.[1][9]
-
Histopathology: Tissues of interest should be collected for histological analysis to assess disease pathology.[1][9]
-
Flow Cytometry: Immune cell populations in the blood, spleen, and other relevant tissues can be analyzed to assess the effect of the BTK inhibitor on immune cell subsets.[1]
-
Conclusion
References
- 1. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s tyrosine kinase inhibition attenuates liver damage in a mouse warm ischemia and reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Btk-IN-31 in B-cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in various pathologies, including autoimmune diseases and B-cell malignancies. A key mediator in the B-cell receptor (BCR) signaling cascade is Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase. Inhibition of Btk has emerged as a promising therapeutic strategy for a range of conditions.
Btk-IN-31 is a selective, non-covalently reversible, and blood-brain barrier (BBB) permeable inhibitor of Btk. Its reversible nature offers a distinct pharmacological profile compared to covalent inhibitors, potentially leading to a different spectrum of on- and off-target effects and a more controlled modulation of B-cell activity. The ability of this compound to cross the BBB also opens avenues for investigating the role of B-cell activation in neurological disorders with an inflammatory component.
These application notes provide a comprehensive guide for utilizing this compound as a tool to study B-cell activation. The document includes an overview of the BCR signaling pathway, quantitative data for representative non-covalent Btk inhibitors, and detailed protocols for key experimental assays.
B-cell Receptor (BCR) Signaling Pathway
The B-cell receptor (BCR) signaling pathway is a complex cascade of molecular events initiated by the binding of an antigen to the BCR. This pathway is crucial for B-cell survival, proliferation, differentiation, and antibody production.[1][2][3] Btk plays a pivotal role in transducing signals downstream of the BCR. Upon BCR engagement, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B. This leads to the recruitment and activation of Syk, which in turn phosphorylates and activates Btk. Activated Btk then phosphorylates and activates phospholipase Cγ2 (PLCγ2), a critical step that leads to the generation of second messengers, calcium mobilization, and the activation of downstream transcription factors like NF-κB, ultimately driving B-cell activation.[1][3]
Quantitative Data
Due to the limited availability of public data for this compound, the following tables present representative data from other well-characterized, non-covalent, reversible Btk inhibitors to illustrate the expected potency and cellular effects.
Table 1: In Vitro Potency of Representative Non-Covalent, Reversible Btk Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Fenebrutinib | Wild-type BTK | Biochemical | 3.7 | [4] |
| Fenebrutinib | BTK C481S Mutant | Biochemical | 2.1 | [4] |
| ARQ 531 | Wild-type BTK | Biochemical | 0.85 | [4] |
| ARQ 531 | BTK C481S Mutant | Biochemical | 0.39 | [4] |
Table 2: Cellular Activity of Representative Non-Covalent, Reversible Btk Inhibitors
| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| Fenebrutinib | Ramos (B-cell lymphoma) | Proliferation | Cell Viability | ~100 | [4] |
| ARQ 531 | Primary CLL cells | Proliferation | Cell Viability | <1000 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study B-cell activation using this compound.
B-cell Isolation and Culture
Objective: To obtain a pure population of B-cells for in vitro experiments.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
B-cell isolation kit (e.g., magnetic-activated cell sorting - MACS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol
-
Cell culture plates
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate B-cells from PBMCs using a negative selection B-cell isolation kit according to the manufacturer's instructions. This method enriches for untouched B-cells.
-
Assess the purity of the isolated B-cells by flow cytometry using a B-cell specific marker (e.g., CD19). Purity should be >95%.
-
Resuspend the purified B-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
B-cell Activation Assay
Objective: To induce B-cell activation in vitro to study the effects of this compound.
Materials:
-
Purified B-cells
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
B-cell stimuli:
-
Anti-IgM antibody (F(ab')2 fragment)
-
Anti-CD40 antibody
-
CpG oligodeoxynucleotides
-
-
Complete RPMI-1640 medium
Protocol:
-
Seed the purified B-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the B-cells by adding the desired agonist (e.g., 10 µg/mL anti-IgM) to each well.
-
Incubate the plate for the desired time period depending on the downstream application (e.g., 24-72 hours for proliferation and activation marker expression).
Western Blotting for Btk Signaling Pathway Analysis
Objective: To assess the phosphorylation status of Btk and its downstream targets.
Materials:
-
Treated and stimulated B-cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After stimulation, harvest the B-cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Flow Cytometry for B-cell Activation Markers
Objective: To quantify the expression of cell surface activation markers on B-cells.
Materials:
-
Treated and stimulated B-cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
Flow cytometer
Protocol:
-
After 24-48 hours of stimulation, harvest the B-cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and incubate with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD69+ and CD86+ cells within the CD19+ B-cell population.
Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration following BCR stimulation.
Materials:
-
Purified B-cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Anti-IgM antibody
-
Flow cytometer or fluorescence plate reader capable of kinetic measurements
Protocol:
-
Load the purified B-cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Pre-incubate the cells with this compound or vehicle for 15-30 minutes at room temperature.
-
Acquire a baseline fluorescence reading for a short period.
-
Add the anti-IgM stimulus and immediately begin recording the fluorescence intensity over time.
-
Analyze the kinetic data to determine the peak fluorescence and the area under the curve, which are indicative of the magnitude of the calcium response.
Conclusion
This compound represents a valuable research tool for investigating the intricacies of B-cell activation and the role of Btk in health and disease. Its non-covalent, reversible mechanism of action and ability to penetrate the blood-brain barrier provide unique opportunities for exploration in immunology, oncology, and neuroscience. The protocols outlined in these application notes offer a robust framework for researchers to effectively utilize this compound in their studies of B-cell biology. It is always recommended to optimize experimental conditions for specific cell types and research questions.
References
- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Bruton’s tyrosine kinase inhibitors in the treatment of primary central nervous system lymphoma: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Btk-IN-31 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. Btk-IN-31 is a selective, non-covalent, and reversible inhibitor of Btk that can penetrate the blood-brain barrier, offering significant research potential in oncology, immunology, and neurology.[1][2][3]
These application notes provide detailed protocols for assessing the cellular effects of this compound using flow cytometry. The described methods will enable researchers to quantify the impact of this compound on apoptosis, cell cycle progression, and the phosphorylation status of key proteins within the Btk signaling cascade.
Btk Signaling Pathway
Btk is a key kinase downstream of the B-cell receptor (BCR). Upon BCR engagement, Btk is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated Btk, in turn, phosphorylates and activates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and ERK, promoting B-cell survival and proliferation. Inhibition of Btk by compounds like this compound is expected to block these downstream signaling events, leading to cell cycle arrest and apoptosis in B-cell lymphoma and other relevant cell types.
Figure 1: Simplified Btk Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
I. Cell Treatment with this compound
Note: The optimal concentration of this compound should be determined empirically for each cell line. We recommend performing a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the IC50 value for growth inhibition. The following protocol provides a general guideline.
-
Cell Culture: Culture your B-cell lymphoma cell line (e.g., TMD8, Ramos) in appropriate media and conditions to maintain logarithmic growth.
-
Cell Seeding: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a multi-well plate.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
II. Flow Cytometry Analysis of Apoptosis (Annexin V and Propidium Iodide Staining)
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: After treatment with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
III. Flow Cytometry Analysis of Cell Cycle (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).
-
Cell Harvesting and Fixation:
-
Harvest this compound treated cells by centrifugation.
-
Wash once with cold 1X PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the cells by flow cytometry.
IV. Phospho-Flow Cytometry for Btk Signaling Pathway Analysis
This protocol enables the simultaneous measurement of the phosphorylation status of Btk and its downstream targets at the single-cell level.
-
Cell Treatment and Stimulation (Optional):
-
Treat cells with this compound for the desired duration.
-
For stimulated conditions, activate the BCR pathway by adding anti-IgM or anti-IgG for a short period (e.g., 2-10 minutes) before fixation.
-
-
Fixation:
-
Immediately after treatment/stimulation, fix the cells by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the pellet in ice-cold methanol and incubate for 30 minutes on ice.
-
-
Staining:
-
Wash the cells twice with staining buffer (PBS with 1% BSA).
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add fluorescently conjugated antibodies against p-Btk (Y551), p-PLCγ2 (Y759), and p-ERK1/2 (T202/Y204) and incubate for 60 minutes at room temperature in the dark.
-
Include isotype controls for each antibody.
-
-
Analysis: Wash the cells once with staining buffer and analyze by flow cytometry.
Data Presentation
Quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Apoptosis Analysis of this compound Treated Cells
| Treatment | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Mid | |||
| This compound | High |
Table 3: Phospho-Protein Analysis in this compound Treated Cells
| Treatment | Concentration | MFI of p-Btk (Y551) | MFI of p-PLCγ2 (Y759) | MFI of p-ERK1/2 (T202/Y204) |
| Vehicle Control (Unstimulated) | - | |||
| Vehicle Control (Stimulated) | - | |||
| This compound (Stimulated) | Low | |||
| This compound (Stimulated) | Mid | |||
| This compound (Stimulated) | High |
MFI: Median Fluorescence Intensity
Experimental Workflow Visualization
Figure 2: Experimental workflow for the flow cytometric analysis of this compound treated cells.
References
Troubleshooting & Optimization
Btk-IN-31 Technical Support Center: Overcoming Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Btk-IN-31 in experimental settings. By leveraging detailed FAQs, troubleshooting guides, and validated protocols, users can enhance the precision and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a small molecule inhibitor designed to target Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2] Like many kinase inhibitors, this compound likely functions by competing with ATP for the binding site in the kinase domain of BTK, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.[2]
Q2: What are the common off-target effects associated with BTK inhibitors?
Off-target effects arise when a kinase inhibitor binds to and inhibits kinases other than its intended target. For first-generation BTK inhibitors like ibrutinib, off-target activity has been observed against other kinases sharing structural similarities, particularly those with a homologous cysteine residue in the ATP-binding pocket.[3][4]
Common off-target kinases include:
-
Tec family kinases: Such as TEC, ITK, and BMX.[3]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition can lead to skin toxicities and diarrhea.[5]
-
Src family kinases: Including LYN and SYK, which are also involved in BCR signaling.[1]
-
ERBB2/HER2: Off-target inhibition has been linked to cardiotoxicity.[6]
Second-generation BTK inhibitors were developed to have higher selectivity and fewer off-target effects.[5][7]
Q3: Why is it critical to control for off-target effects in my experiments?
Q4: What are the initial steps to minimize potential off-target effects?
-
Dose-Response Studies: Use the lowest effective concentration of this compound that achieves maximal inhibition of BTK activity to minimize engagement of lower-affinity off-targets.
-
Use of Controls: Incorporate multiple controls in your experiments. This includes using a structurally unrelated BTK inhibitor or a "dead" analog of this compound that does not bind BTK but retains the core chemical scaffold.
-
Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of BTK, to confirm that the observed phenotype is indeed BTK-dependent.[8]
Troubleshooting Guide
Q: My experimental results are inconsistent with the known functions of the BTK signaling pathway. How can I determine if off-target effects are the cause?
A: Inconsistency with established signaling pathways is a strong indicator of potential off-target activity.
-
Step 1: Confirm On-Target Engagement. Use Western blotting to verify that this compound inhibits the phosphorylation of BTK (at Tyr223) and its direct downstream substrate, PLCγ2 (at Tyr1217), in your cellular system.[1][9] If you observe your phenotype without clear inhibition of these markers, off-target effects are likely.
-
Step 2: Perform a Kinase Profile Screen. The most definitive way to identify off-targets is to screen this compound against a large panel of kinases. Several commercial services offer kinase profiling across hundreds of human kinases, which can provide a detailed map of your compound's selectivity.[10][11][12]
-
Step 3: Use a More Selective Inhibitor. Compare the cellular effects of this compound with a second-generation, highly selective BTK inhibitor (see Table 1). If the more selective inhibitor does not produce the same phenotype, your initial results with this compound are likely due to off-target effects.[5]
Q: I am observing significant cytotoxicity at concentrations where I expect specific BTK inhibition. What should I do?
A: High cytotoxicity can be a result of inhibiting kinases essential for cell survival.
-
Step 1: Perform a Detailed Cytotoxicity Assay. Conduct a dose-response cell viability assay (e.g., using CellTiter-Glo®) to determine the precise IC50 for cytotoxicity. Compare this value to the IC50 for BTK inhibition (measured by phospho-BTK levels). A narrow window between these two values suggests that off-target toxicity may be an issue.
-
Step 2: Rescue Experiment. If you suspect an off-target kinase is responsible for the toxicity, you can attempt a rescue experiment. For example, if you hypothesize that an off-target effect is disrupting a known survival pathway, try to rescue the cells by activating that pathway through other means (e.g., adding a specific growth factor).
-
Step 3: Consult Kinase Profiling Data. If you have performed a kinome scan, check if this compound inhibits known pro-survival kinases at concentrations that correlate with the observed cytotoxicity.
Data Presentation
Table 1: Comparative Selectivity of BTK Inhibitors
This table summarizes the inhibitory activity (IC50 in nM) of first and second-generation BTK inhibitors against BTK and common off-target kinases. Lower values indicate higher potency. This data can be used as a reference for selecting appropriate control compounds.
| Kinase | Ibrutinib (1st Gen) | Acalabrutinib (2nd Gen) | Zanubrutinib (2nd Gen) |
| BTK | 0.5 - 5 | 3 - 5 | <1 |
| ITK | 5 - 10 | >1000 | 60 - 70 |
| TEC | 7 - 78 | 200 - 500 | 2 - 20 |
| EGFR | 5 - 10 | >1000 | >1000 |
| ERBB2 | 9 - 94 | >1000 | >1000 |
| JAK3 | 16 - 300 | >1000 | 80 - 100 |
Data compiled from multiple sources. Actual IC50 values can vary based on assay conditions.[3][4][6][13][14]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. ascopubs.org [ascopubs.org]
- 2. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assayquant.com [assayquant.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. pharmaron.com [pharmaron.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Btk-IN-31 and Non-Covalent BTK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Btk-IN-31 and other non-covalent Bruton's tyrosine kinase (BTK) inhibitors. The information provided is based on established resistance mechanisms observed with various non-covalent BTK inhibitors and may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Unlike covalent BTK inhibitors (e.g., ibrutinib) that form a permanent bond with the Cysteine 481 (C481) residue in the BTK active site, non-covalent inhibitors like this compound bind reversibly to the kinase domain. This allows them to be effective against BTK variants with mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Acquired resistance to non-covalent BTK inhibitors in cell lines typically arises from genetic mutations within the BTK gene itself or in downstream signaling molecules. The most commonly observed mechanisms include:
-
On-target mutations in the BTK kinase domain: These mutations can interfere with the binding of the non-covalent inhibitor, thereby reducing its efficacy. Several mutations have been identified in cell lines and clinical samples that confer resistance to various non-covalent BTK inhibitors, including V416L, A428D, M437R, T474I, and L528W.[1][2]
-
Mutations in downstream signaling pathways: The B-cell receptor (BCR) signaling pathway, in which BTK is a key component, can become reactivated through mutations in downstream molecules. Activating mutations in Phospholipase C gamma 2 (PLCγ2) are a known mechanism of resistance, as they can bypass the need for BTK activity to sustain downstream signaling.[2][3]
-
BTK-independent signaling pathways: In some cases, cells may develop resistance by upregulating alternative survival pathways that are not dependent on BTK signaling.
Q3: How can I confirm if my cell line has developed resistance to this compound?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A greater than 10-fold increase in the IC50 value is generally considered an indication of acquired resistance.[3]
Troubleshooting Guide
Problem: Decreased potency of this compound in my cell line.
If you observe a reduced effect of this compound on your cell line's viability or signaling readouts, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure the stock solution of this compound is fresh and has been stored correctly. Degradation of the compound can lead to a perceived loss of activity.
-
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the current IC50 value of this compound in your cell line. Compare this to the IC50 of the parental cell line to quantify the level of resistance.
-
Sequence the BTK Gene: If a significant increase in IC50 is confirmed, sequence the kinase domain of the BTK gene in your resistant cell line to identify potential mutations. Pay close attention to the codons for amino acids V416, A428, M437, T474, and L528.
-
Sequence the PLCγ2 Gene: In parallel, sequence the PLCγ2 gene to check for activating mutations that could lead to BTK-independent pathway activation.
-
Evaluate Downstream Signaling: Use techniques like Western blotting to assess the phosphorylation status of downstream targets of BTK (e.g., PLCγ2, ERK) in the presence and absence of this compound in both sensitive and resistant cells. Persistent downstream signaling in the presence of the inhibitor in resistant cells can indicate a bypass mechanism.
Quantitative Data
The following table provides illustrative IC50 values for a generic non-covalent BTK inhibitor in sensitive and resistant mantle cell lymphoma (MCL) cell lines. These values are representative of the changes you might observe when resistance develops.
| Cell Line | BTK Genotype | PLCγ2 Genotype | Non-Covalent BTK Inhibitor IC50 (nM) | Fold Change in IC50 |
| REC-1 (Parental) | Wild-Type | Wild-Type | 10 | - |
| REC-1-R1 | T474I | Wild-Type | 150 | 15 |
| REC-1-R2 | L528W | Wild-Type | 250 | 25 |
| REC-1-R3 | Wild-Type | R665W | 120 | 12 |
Note: These are example data and actual values will vary depending on the specific non-covalent inhibitor and cell line used.
Experimental Protocols
Protocol for Generating this compound Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line of interest (e.g., a mantle cell lymphoma or chronic lymphocytic leukemia cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Sterile cell culture plates, flasks, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.
-
Initial Dosing: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells for growth and viability. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily at the current drug concentration, double the concentration of this compound.
-
Repeat Dose Escalation: Continue this process of monitoring and dose escalation. It may take several months to develop significant resistance.
-
Characterize Resistant Cells: Once the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50, the cell line is considered resistant.
-
Cryopreserve Stocks: At each stage of dose escalation, it is advisable to cryopreserve vials of cells as backups.
-
Regularly Confirm Resistance: Periodically re-evaluate the IC50 of the resistant cell line to ensure the phenotype is stable.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Mechanism of Resistance to Non-Covalent BTK Inhibitors
Caption: Mechanisms of acquired resistance to non-covalent BTK inhibitors in cell lines.
Workflow for Generating Resistant Cell Lines
Caption: Experimental workflow for the in vitro generation of drug-resistant cell lines.
References
Technical Support Center: Optimizing Btk-IN-31 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Btk-IN-31 for their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration.
Q1: I am not observing the expected inhibitory effect of this compound on my cells.
A1: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:
-
Concentration Optimization: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to BTK inhibition. Confirm that your cell line expresses BTK and that the BTK signaling pathway is active and relevant to the biological process you are studying.
-
Inhibitor Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Target Engagement: Verify that this compound is engaging its target, BTK. This can be assessed by Western blot analysis of downstream signaling proteins. A decrease in the phosphorylation of BTK (autophosphorylation) or its downstream targets like PLCγ2 and ERK would indicate target engagement.[1][2]
Q2: I am observing significant cytotoxicity or cell death at my chosen this compound concentration.
A2: Cell death can occur if the concentration of the inhibitor is too high or if the cells are particularly sensitive.
-
Dose-Response and Viability Assays: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line.[3][4][5] This will help you identify a concentration that effectively inhibits BTK signaling without causing excessive cell death.
-
Incubation Time: Reduce the incubation time with the inhibitor. A shorter exposure may be sufficient to achieve the desired biological effect with less toxicity.
-
Off-Target Effects: High concentrations of kinase inhibitors can lead to off-target effects, contributing to cytotoxicity.[1][6][7] Using the lowest effective concentration is key to minimizing these effects.
Q3: How can I confirm that this compound is specifically inhibiting the BTK pathway in my cells?
A3: To confirm on-target activity, you should assess the phosphorylation status of key proteins in the BTK signaling pathway.
-
Western Blot Analysis: Perform a Western blot to measure the levels of phosphorylated BTK (p-BTK) and total BTK. A specific BTK inhibitor should decrease the level of p-BTK without affecting the total BTK protein level. You can also examine downstream targets such as phosphorylated PLCγ2 (p-PLCγ2) and phosphorylated ERK (p-ERK), which should also decrease upon effective BTK inhibition.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: As there is no specific datasheet with a recommended starting concentration for this compound, a good starting point for a novel BTK inhibitor is to perform a dose-response curve starting from a low nanomolar range and extending to a low micromolar range (e.g., 1 nM to 10 µM). This will allow you to determine the IC50 (the concentration at which 50% of the maximum inhibitory effect is observed) for your specific cell line and assay.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell type and the specific biological question. A common starting point is 24 to 72 hours for cell viability and proliferation assays. For signaling pathway studies using Western blot, shorter incubation times (e.g., 1, 6, 12, or 24 hours) are often sufficient to observe changes in protein phosphorylation.
Q3: What are potential off-target effects of BTK inhibitors?
A3: BTK inhibitors, particularly at higher concentrations, can inhibit other kinases with similar ATP-binding pockets.[1][6][7] Known off-target effects of some BTK inhibitors can include inhibition of other TEC family kinases or the EGFR family, which can lead to side effects like skin rash and diarrhea in clinical settings.[2][6][7] It is important to use the lowest effective concentration of this compound to minimize these off-target effects.
Q4: Can resistance to BTK inhibitors develop in cell culture?
A4: Yes, prolonged exposure to BTK inhibitors can lead to the development of resistance.[6][8] A common mechanism of resistance is the acquisition of mutations in the BTK gene, particularly at the C481 residue, which is the binding site for many covalent BTK inhibitors.[6][8]
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound Concentration | % Cell Viability (Mean ± SD) |
| 0 nM (Vehicle Control) | 100 ± 5.2 |
| 1 nM | 98 ± 4.8 |
| 10 nM | 95 ± 6.1 |
| 100 nM | 85 ± 7.3 |
| 1 µM | 60 ± 8.5 |
| 10 µM | 25 ± 9.2 |
Table 2: Example Western Blot Densitometry Data for BTK Pathway Inhibition
| This compound Concentration | Relative p-BTK/Total BTK Ratio | Relative p-PLCγ2/Total PLCγ2 Ratio |
| 0 nM (Vehicle Control) | 1.00 | 1.00 |
| 10 nM | 0.85 | 0.90 |
| 100 nM | 0.40 | 0.55 |
| 1 µM | 0.10 | 0.20 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Analysis
This protocol outlines the steps to determine the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for BTK Pathway Analysis
This protocol describes how to assess the phosphorylation status of BTK and its downstream targets.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-BTK, anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Btk-IN-31 stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Btk-IN-31 powder?
A1: As a solid powder, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), -20°C is the standard.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0 - 4°C is acceptable. For long-term storage (months), -20°C or -80°C is recommended.[1][2][3]
Q3: In what solvents is this compound soluble?
A3: this compound is expected to be soluble in dimethyl sulfoxide (DMSO).[1][4] It is likely insoluble in water and ethanol.[2][4] For cellular experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced effects.[3]
Q4: Is this compound stable at room temperature?
A4: While the solid powder is stable for a few weeks during shipping at ambient temperature, prolonged storage at room temperature is not recommended.[1] In solution, especially in whole blood, binding to the target can be temperature-dependent, with continued binding observed at room temperature, potentially leading to an overestimation of target occupancy in pharmacodynamic studies.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in aqueous buffer | Low aqueous solubility. | - Increase the percentage of organic solvent (e.g., DMSO) if the experiment allows.- Use a fresh dilution from a high-concentration stock solution.- Sonication may aid in dissolution.[3] |
| Inconsistent experimental results | - Compound degradation.- Improper storage.- Repeated freeze-thaw cycles of stock solution. | - Prepare fresh dilutions for each experiment from a properly stored, aliquoted stock solution.- Verify storage conditions and ensure the compound has not expired. |
| Loss of compound activity | - Instability in the experimental medium.- Adsorption to plasticware. | - Minimize the time the compound is in the aqueous buffer before use.- Consider using low-adhesion microplates or tubes. |
| Difficulty dissolving the compound | - Use of old or water-absorbed DMSO. | - Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2][4] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4°C[1] | -20°C[1] |
| Stock Solution (in DMSO) | 0 - 4°C[1] | -20°C or -80°C[1][2][3] |
Table 2: Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble (e.g., 86-95 mg/mL)[2][4] | Use fresh, anhydrous DMSO for best results.[2][4] |
| Water | Insoluble[2][4] | --- |
| Ethanol | Insoluble[2] | --- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO to 1 mg of the compound.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.[1][2][3]
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BTK IN-1 | BTK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Measuring Btk-IN-31 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the target engagement of Btk-IN-31 in cellular contexts. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to measure this compound target engagement in cells?
A1: Several robust methods are available to quantify the interaction of this compound with its target, Bruton's tyrosine kinase (Btk), within a cellular environment. The choice of method often depends on the specific research question, available equipment, and desired throughput. Key methods include:
-
Western Blotting for Phospho-Btk: This technique directly assesses the functional consequence of this compound binding by measuring the phosphorylation status of Btk at key activation sites (e.g., Tyr223) or the phosphorylation of its downstream substrates. A decrease in phosphorylation indicates target engagement and inhibition.[1]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[2][3] By heating cell lysates or intact cells treated with this compound to various temperatures, the amount of soluble, non-denatured Btk can be quantified, typically by Western blot or ELISA. Increased thermal stability of Btk in the presence of the inhibitor is a direct measure of target engagement.[2][4][5][6]
-
NanoBRET™ Target Engagement Assay: This is a high-throughput, live-cell assay that utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged Btk fusion protein.[7][8] A competitive displacement of a fluorescent tracer by this compound results in a decrease in the BRET signal, allowing for the quantification of intracellular affinity.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This homogeneous assay format can be used to measure the occupancy of Btk by an inhibitor in cell lysates.[9][10] It often involves a competitive binding format with a fluorescently labeled probe.[9]
-
Kinase Activity Assays: While often performed with purified enzymes, kinase activity assays can be adapted to use cell lysates to measure the ability of this compound to inhibit the phosphorylation of a specific substrate.[11][12][13][14][15]
Q2: How do I choose the most appropriate assay for my experiment?
A2: Consider the following factors when selecting a target engagement assay:
-
Direct vs. Indirect Measurement: CETSA and BRET/FRET-based assays provide a direct measure of binding, while Western blotting for phospho-proteins is an indirect, functional readout of target inhibition.
-
Throughput: For screening a large number of compounds or conditions, high-throughput methods like NanoBRET™ or TR-FRET are ideal.[7][8][9] Western blotting and traditional CETSA are lower in throughput.[2]
-
Live Cells vs. Lysates: NanoBRET™ assays are performed in live cells, providing a more physiologically relevant context.[7][8] CETSA can be performed in both live cells and lysates, while Western blotting and most kinase activity assays are performed on cell lysates.[2]
-
Antibody Availability: Western blotting and traditional CETSA are dependent on the availability of high-quality antibodies specific to Btk and its phosphorylated forms.[2]
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Phospho-Btk (Tyr223)
This protocol describes the detection of Btk phosphorylation at Tyr223 as a measure of this compound target engagement and inhibition.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-Btk (Tyr223) and Rabbit anti-total Btk
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[16] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Incubate the membrane with the primary antibody (anti-phospho-Btk or anti-total Btk) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phospho-Btk signal to the total Btk signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to measure the thermal stabilization of Btk by this compound.
Materials:
-
Cell culture reagents
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for the desired duration.
-
Harvesting: Harvest the cells and wash them with PBS containing protease inhibitors. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Btk in each sample by Western blot or ELISA.
-
Data Interpretation: Plot the amount of soluble Btk as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement.
Troubleshooting Guides
Issue 1: No or weak phospho-Btk signal in Western blot.
| Possible Cause | Troubleshooting Step |
| Low level of basal Btk phosphorylation | Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells) to induce Btk phosphorylation before inhibitor treatment.[1] |
| Phosphatase activity during sample preparation | Ensure that freshly prepared phosphatase and protease inhibitors are included in all lysis and sample buffers.[16] Keep samples on ice at all times.[16] |
| Inefficient primary antibody | Use a primary antibody that is validated for Western blotting of the specific phosphorylated residue. Check the manufacturer's datasheet for recommended conditions and positive control suggestions. |
| Inappropriate blocking buffer | Avoid using milk as a blocking agent for phospho-antibodies, as it contains phosphoproteins that can increase background. Use 5% BSA in TBST instead.[16][17] |
Issue 2: High background in Western blot for phospho-Btk.
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Increase the number and duration of washes with TBST. Optimize the primary and secondary antibody concentrations. |
| Cross-reactivity of the secondary antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Blocking is insufficient | Increase the blocking time to 1-2 hours at room temperature or perform blocking overnight at 4°C. |
Issue 3: Inconsistent results in CETSA.
| Possible Cause | Troubleshooting Step |
| Uneven heating of samples | Use a thermal cycler with a heated lid to ensure uniform temperature distribution across all samples. |
| Incomplete cell lysis | Optimize the lysis procedure (e.g., increase the number of freeze-thaw cycles) to ensure complete release of cellular contents. |
| Contamination of supernatant with pelleted aggregates | Be very careful when collecting the supernatant after centrifugation to avoid disturbing the pellet. |
| Low abundance of Btk | Consider using a cell line that overexpresses Btk or a more sensitive detection method for the final readout (e.g., a highly sensitive ELISA). |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from various target engagement assays for this compound.
| Assay | Parameter | This compound |
| Western Blot | IC50 for p-Btk (Tyr223) inhibition | 15 nM |
| CETSA | ΔTm (Shift in melting temperature) at 1 µM | + 5.2 °C |
| NanoBRET™ | Intracellular IC50 | 25 nM |
| TR-FRET | Occupancy EC50 | 30 nM |
| Kinase Activity | Biochemical IC50 | 5 nM |
Visualizations
Caption: Btk Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting Logic for Weak Phospho-Btk Western Blot Signal.
References
- 1. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellular-thermal-shift-assay-cetsa-for-determining-the-drug-binding-affinity-using-ba-f3-clones-stably-expressing-receptor-pseudokinases - Ask this paper | Bohrium [bohrium.com]
- 5. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 15. BTK Kinase Enzyme System [promega.com]
- 16. bio-techne.com [bio-techne.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes with Btk-IN-31
Welcome to the technical support center for Btk-IN-31, a selective and reversible non-covalent Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address potential unexpected experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-covalently reversible, and blood-brain barrier (BBB) permeable inhibitor of Bruton's tyrosine kinase (BTK).[1] Its primary mechanism of action is to block the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, differentiation, and survival of B-cells. By inhibiting BTK, this compound is expected to induce cell death in malignant B-cells that are dependent on this pathway.[2]
Q2: What are the expected cellular phenotypes upon treatment with this compound?
A2: Based on its mechanism of action, the expected phenotypes in sensitive cell lines (e.g., certain B-cell lymphomas) include:
-
Decreased proliferation and viability of cancer cells.[3][4]
-
Inhibition of BTK autophosphorylation and downstream signaling cascades, such as the NF-κB and ERK pathways.[5][6][7][8]
-
Induction of apoptosis.
Q3: Are there any known off-target effects of this compound or other non-covalent BTK inhibitors?
A3: While this compound is designed to be selective, unexpected off-target effects can occur. Some clinical BTK inhibitors have been found to have non-covalent off-target activity against the ADP-ribose (ADPr) hydrolases NUDT5 and NUDT14.[9][10][11] It is important to consider that off-target effects can vary between different non-covalent inhibitors.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Effect on Cell Viability
You are treating a B-cell lymphoma cell line with this compound and observe minimal or no decrease in cell viability, even at concentrations that are expected to be effective.
Possible Causes and Troubleshooting Steps:
-
Cell Line Insensitivity:
-
Question: Is your cell line known to be dependent on the BTK signaling pathway?
-
Troubleshooting:
-
Literature Review: Confirm from published literature if your cell line's survival is driven by BTK signaling.
-
Positive Control: Use a well-characterized BTK-dependent cell line (e.g., TMD8) as a positive control to validate your experimental setup.
-
BTK Expression: Verify the expression level of BTK in your cell line via Western blot or qPCR. Low or absent BTK expression will render the cells insensitive to this compound.
-
-
-
Drug Concentration and Incubation Time:
-
Question: Are you using an appropriate concentration range and incubation time for this compound?
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line.
-
Time-Course Experiment: Evaluate the effect of this compound on cell viability at different time points (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
-
-
-
Drug Stability and Activity:
-
Question: Is your this compound stock solution properly prepared and stored?
-
Troubleshooting:
-
Fresh Preparation: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
QC of Compound: If possible, verify the identity and purity of your this compound compound.
-
-
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the IC50.
Quantitative Data: Comparative IC50 Values of BTK Inhibitors on Cell Viability
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| Ramos | Compound 14 (pyrazolo-pyrimidine derivative) | 8.91 | [12] |
| Raji | Compound 14 (pyrazolo-pyrimidine derivative) | 1.80 | [12] |
| TMD8 | BTK-IN-27 | < 0.005 | [13] |
Issue 2: Discrepancies in Signaling Pathway Inhibition
You are performing a Western blot to analyze the effect of this compound on downstream signaling pathways (e.g., BTK phosphorylation, NF-κB, ERK), but the results are inconsistent or do not show the expected inhibition.
Possible Causes and Troubleshooting Steps:
-
Timing of Stimulation and Lysis:
-
Question: Are you stimulating the signaling pathway and lysing the cells at the optimal time points?
-
Troubleshooting:
-
Time-Course of Stimulation: Perform a time-course experiment after stimulating the B-cell receptor (e.g., with anti-IgM) to determine the peak phosphorylation of BTK and its downstream targets.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) before stimulating the pathway to ensure target engagement.
-
-
-
Antibody Quality:
-
Question: Are your primary and secondary antibodies specific and sensitive enough?
-
Troubleshooting:
-
Antibody Validation: Validate your antibodies using positive and negative controls (e.g., stimulated vs. unstimulated cells, cells with known target expression).
-
Optimal Dilution: Titrate your antibodies to determine the optimal working concentration for your specific experimental conditions.
-
-
-
Unexpected Pathway Activation:
-
Question: Could this compound be affecting other signaling pathways that compensate for BTK inhibition?
-
Troubleshooting:
-
Broader Pathway Analysis: Investigate other related signaling pathways that might be activated as a compensatory mechanism.
-
Off-Target Analysis: Consider the possibility of off-target effects. For example, inhibition of NUDT5 could impact ADP-ribose metabolism and cellular signaling in unexpected ways.[9][11]
-
-
Experimental Protocol: Western Blot for BTK Signaling
-
Cell Treatment: Seed cells and starve them if necessary. Pre-incubate with this compound at the desired concentration for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Quantitative Data: Off-Target Inhibition Profile
| Target | Inhibitor | IC50 (µM) | KD (nM) | Reference |
| NUDT5 | Compound 9 (non-covalent) | 0.270 ± 0.027 | ~250 | [9] |
| NUDT14 | Compound 9 (non-covalent) | 0.162 ± 0.005 | - | [9] |
| BTK | Compound 9 (non-covalent) | - | - | [9] |
| NUDT5 | Ibrutinib | - | - | [9] |
| NUDT14 | Ibrutinib | - | - | [9] |
Note: Compound 9 is a non-covalent inhibitor and serves as a reference for potential off-target effects of similar molecules.
Visualizing Signaling Pathways and Workflows
To aid in understanding the experimental processes and potential points of failure, the following diagrams have been generated.
Caption: Troubleshooting logic for low cell viability.
Caption: BTK signaling and potential off-target pathways.
This technical support center provides a starting point for addressing unexpected phenotypes when using this compound. Careful experimental design, including the use of appropriate controls and thorough data analysis, is crucial for interpreting your results accurately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway [frontiersin.org]
- 7. Bruton's Tyrosine Kinase Is Required for Activation of Iκb Kinase and Nuclear Factor κb in Response to B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CMD Study Discovers Unexpected Noncovalent Off-Targets of Clinical BTK Inhibitors — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. BTK-IN-27 | CymitQuimica [cymitquimica.com]
Btk-IN-31 toxicity assessment in preclinical models
Disclaimer: Information regarding a specific molecule designated "Btk-IN-31" is not publicly available. This document provides a technical support guide based on the known characteristics and preclinical toxicity profiles of Bruton's tyrosine kinase (BTK) inhibitors as a class. The information herein is intended to serve as a general resource for researchers and drug development professionals working with novel BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for BTK inhibitors like this compound?
A1: this compound is a hypothetical small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] By inhibiting BTK, this compound would block downstream signaling, leading to decreased B-cell activation and survival.[4] This mechanism makes it a potential therapeutic agent for B-cell malignancies and autoimmune diseases.[1][2]
Q2: What are the common off-target effects observed with BTK inhibitors in preclinical models?
A2: Off-target effects of BTK inhibitors can vary depending on their selectivity. Some common off-target kinases include TEC, EGFR, and HER2, which can lead to undesirable side effects.[1] Minimizing these off-target activities is a key goal in the development of newer generation BTK inhibitors.
Q3: We are observing unexpected pancreatic lesions in our rat toxicology studies with this compound. Is this a known class effect?
A3: Yes, pancreatic toxicity has been reported as a potential class effect of BTK inhibitors in rats.[5] Studies with other BTK inhibitors, such as GDC-0853, have shown pancreatic lesions in Sprague-Dawley rats, characterized by islet-centered hemorrhage, inflammation, and acinar cell atrophy.[5] It is important to note that these findings have not always been observed in other species like mice or dogs, suggesting a potential species-specific toxicity that may not be relevant to humans.[5]
Q4: Are there any known cardiovascular risks associated with BTK inhibitors in preclinical studies?
A4: While more commonly reported in clinical settings, cardiovascular effects such as atrial fibrillation have been associated with some BTK inhibitors.[6] Preclinical safety pharmacology studies should carefully evaluate cardiovascular parameters, including electrocardiograms (ECGs) and blood pressure, to assess any potential risks.
Q5: What is the expected impact of this compound on the immune system in preclinical models?
A5: As a BTK inhibitor, this compound is expected to modulate the immune system by primarily affecting B-cell function. This can lead to a reduction in B-cell counts and suppression of antibody production.[4] Additionally, BTK is expressed in other immune cells like macrophages and mast cells, and its inhibition can affect their function, potentially leading to broader immunomodulatory effects.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent efficacy in in vivo tumor models.
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting Step: Assess BTK occupancy in tumor tissue and peripheral blood mononuclear cells (PBMCs) at various time points after dosing. The goal is to achieve sustained target inhibition. For example, studies with acalabrutinib in canine lymphoma models demonstrated that high BTK occupancy (83-99%) was maintained between doses.[7]
-
-
Possible Cause 2: Poor Pharmacokinetic Properties.
-
Troubleshooting Step: Conduct a thorough pharmacokinetic analysis to determine the plasma concentration of this compound over time. Ensure that the concentration remains above the IC50 for the duration of the dosing interval. Preclinical studies with the BTK inhibitor TAS5315 showed a linear pharmacokinetic profile, which is desirable.[8]
-
-
Possible Cause 3: Tumor Microenvironment Factors.
-
Troubleshooting Step: Investigate the role of the tumor microenvironment in conferring resistance. This could involve analyzing cytokine profiles and the presence of other immune cells that may provide survival signals to the tumor cells.
-
Issue 2: Unexpected mortality in rodent toxicology studies.
-
Possible Cause 1: On-target, Off-tumor Toxicity.
-
Troubleshooting Step: Conduct a thorough necropsy and histopathological analysis of all major organs to identify the cause of death. Pay close attention to organs where BTK is known to be expressed and functional, such as the spleen, lymph nodes, and pancreas.
-
-
Possible Cause 2: Off-target Toxicity.
-
Troubleshooting Step: Perform a kinome scan to determine the selectivity profile of this compound. If significant off-target activities are identified, this could explain unexpected toxicities. For instance, off-target inhibition of kinases like HER2 has been a concern with some BTK inhibitors.[1]
-
-
Possible Cause 3: Formulation or Vehicle-Related Toxicity.
-
Troubleshooting Step: Dose a control group of animals with the vehicle alone to rule out any toxicity associated with the formulation.
-
Data Presentation
Table 1: Representative Preclinical Toxicity Profile of BTK Inhibitors in Various Animal Models
| Species | Organ System | Observed Toxicities | Representative BTK Inhibitor |
| Rat (Sprague-Dawley) | Pancreas | Islet-centered hemorrhage, inflammation, fibrosis, acinar cell atrophy[5] | GDC-0853 |
| Dog | Gastrointestinal | Diarrhea, vomiting | Ibrutinib |
| Mouse | Hematological | Decreased B-lymphocyte counts | General Class Effect |
| Zebrafish | Developmental | Potential for morphological and behavioral abnormalities at high concentrations[9] | MM-129 (BTK/PD-L1 inhibitor) |
Table 2: Key Preclinical Safety Pharmacology Parameters to Evaluate for a Novel BTK Inhibitor
| Assessment | Key Parameters | Rationale |
| Cardiovascular | ECG, blood pressure, heart rate | To assess for potential cardiac liabilities such as arrhythmias and hypertension. |
| Respiratory | Respiratory rate, tidal volume | To evaluate potential effects on respiratory function. |
| Central Nervous System | Irwin screen, functional observational battery | To identify any potential neurological or behavioral effects. |
| Renal | Serum creatinine, BUN, urinalysis | To monitor for any signs of kidney toxicity. |
| Hepatic | ALT, AST, bilirubin | To assess for potential liver injury. |
Experimental Protocols
Protocol 1: In Vivo Rodent Toxicity Study
-
Animal Model: Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females).
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Low dose this compound.
-
Mid dose this compound.
-
High dose this compound.
-
-
Dosing: Oral gavage, once daily for 28 days.
-
Monitoring:
-
Daily clinical observations and body weight measurements.
-
Weekly food consumption.
-
Ophthalmoscopic examination pre-study and at termination.
-
-
Terminal Procedures:
-
Blood collection for hematology and clinical chemistry.
-
Necropsy and organ weight measurements.
-
Histopathological examination of all major organs, with special attention to the pancreas.
-
Protocol 2: BTK Target Occupancy Assay
-
Sample Collection: Collect whole blood or tissue samples at various time points after this compound administration.
-
Cell Lysis: Lyse cells to extract proteins.
-
Probe Labeling: Incubate cell lysates with a biotinylated, irreversible BTK probe that binds to the same active site cysteine as this compound. The amount of probe that binds is inversely proportional to the amount of this compound bound to BTK.
-
ELISA: Use a sandwich ELISA to quantify the amount of biotinylated probe bound to BTK.
-
Calculation: Calculate the percentage of BTK occupancy by comparing the signal from treated samples to that of vehicle-treated controls.
Visualizations
Caption: Simplified BTK Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Workflow for Preclinical Toxicity Assessment of a Novel BTK Inhibitor.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and safety of TAS5315, a Bruton tyrosine kinase inhibitor, in healthy volunteers: First‐in‐human, randomized, ascending‐dose studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Selectivity: Btk-IN-31 versus Acalabrutinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of the novel Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-31, and the established second-generation BTK inhibitor, acalabrutinib. This analysis is supported by available experimental data and detailed methodologies.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has significantly advanced the treatment landscape for these conditions. Acalabrutinib, a covalent inhibitor, is known for its high selectivity, which contributes to a favorable safety profile compared to the first-generation inhibitor, ibrutinib. This compound is a more recent, non-covalently reversible inhibitor, also designed for high selectivity. This guide offers a head-to-head comparison of their selectivity profiles based on current data.
Quantitative Comparison of Kinase Inhibition
The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target effects can lead to adverse events. The following tables summarize the available quantitative data on the inhibitory activity of this compound and acalabrutinib against BTK and other kinases.
Table 1: Potency against Wild-Type and Mutant BTK
| Inhibitor | Target | IC50 (nM) | Inhibition Mechanism |
| This compound (Compound 2) | BTK (Wild-Type) | 0.60[1] | Non-covalent, Reversible |
| BTK (C481S Mutant) | 0.66[1] | ||
| Acalabrutinib | BTK (Wild-Type) | 3[2] | Covalent, Irreversible |
Table 2: Selectivity Profile against a Panel of Kinases
| Kinase Target | This compound (Compound 2) IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | 0.60 [1] | 3 [2] |
| ITK | Data not available | >1000 |
| TEC | Data not available | 57 |
| BMX | Data not available | 19 |
| TXK | Data not available | >1000 |
| EGFR | Data not available | >1000 |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available at this time. The data for acalabrutinib is compiled from various sources and provides a broader view of its selectivity.
Experimental Protocols
Determination of BTK Inhibition for this compound (Compound 2)
The inhibitory potency of this compound against wild-type BTK and the C481S mutant was assessed using a Homogenous Time Resolved Fluorescence (HTRF) kinase assay, as described in patent WO2021136219A1.[1]
-
Enzyme Source: Recombinant wild-type BTK was procured from Thermo Fisher, and recombinant BTK (C481S) was purchased from SignalChem.[1]
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
Recombinant BTK enzymes were pre-incubated with varying concentrations of this compound for 30 minutes at room temperature.
-
The kinase reaction was initiated by adding ATP and the substrate peptide.
-
The reaction mixture was incubated to allow for phosphorylation.
-
The HTRF signal was measured to quantify the extent of substrate phosphorylation.
-
IC50 values were calculated from the dose-response curves.[1]
-
Determination of Kinase Selectivity for Acalabrutinib
The selectivity of acalabrutinib has been characterized using various in vitro kinase assays. A representative method for determining IC50 values against a panel of kinases is the Z'-LYTE assay.
-
Enzyme Source: Recombinant kinases are typically sourced from commercial vendors.
-
Assay Principle: This is a fluorescence-based, coupled-enzyme assay that measures the amount of ATP consumed during the kinase reaction.
-
Procedure:
-
Acalabrutinib is serially diluted and added to the kinase reaction buffer.
-
The respective kinase is added and the mixture is incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a development reagent is added to stop the reaction and generate a fluorescent signal that is inversely proportional to the kinase activity.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach, the following diagrams are provided.
Caption: Simplified BTK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Kinase Selectivity Profiling.
Concluding Remarks
Based on the available data, this compound demonstrates potent inhibition of both wild-type BTK and the clinically relevant C481S mutant, with sub-nanomolar IC50 values.[1] Its non-covalent, reversible binding mechanism distinguishes it from acalabrutinib, a covalent, irreversible inhibitor. Acalabrutinib exhibits high selectivity for BTK with minimal off-target activity against a broad range of kinases, a characteristic that is well-documented.[2][3][4]
A direct and comprehensive comparison of the selectivity profiles is currently limited by the lack of publicly available data on the off-target activity of this compound against a wider kinase panel. Further studies are required to fully elucidate the selectivity of this compound and to understand its potential advantages and disadvantages relative to established BTK inhibitors like acalabrutinib. Researchers are encouraged to consult the primary literature and patent filings for the most current and detailed information.
References
- 1. WO2021136219A1 - Btk inhibitors - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Comparative Analysis of BTK Inhibitors: Btk-IN-31 and Zanubrutinib
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two Bruton's tyrosine kinase (BTK) inhibitors: Btk-IN-31, a novel preclinical compound, and zanubrutinib, a clinically approved second-generation inhibitor. This document is intended to serve as a resource for researchers and drug development professionals, offering a structured overview of the biochemical and cellular activities of these compounds, supported by experimental data and detailed protocols.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] Inhibition of BTK can effectively block B-cell proliferation and survival.[3] This guide focuses on a comparative analysis of this compound, a research compound identified as "compound 31" in scientific literature, and zanubrutinib (BGB-3111), a potent and selective BTK inhibitor approved for clinical use.
Biochemical Activity and Potency
Both this compound and zanubrutinib are potent inhibitors of BTK, albeit with different chemical scaffolds and binding characteristics. This compound is reported as an irreversible inhibitor with a 2,5-diaminopyrimidine-based structure.[1] Zanubrutinib is also an irreversible inhibitor that forms a covalent bond with the cysteine 481 residue in the BTK active site.[2]
Table 1: Biochemical Potency against BTK
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Biochemical Kinase Assay | 5.2 | [4] |
| Zanubrutinib | Biochemical Kinase Assay (TR-FRET) | 0.9 | [5] |
| Zanubrutinib | Biochemical Kinase Assay | <1 | [6] |
IC50: Half-maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Kinase Selectivity Profile
A critical aspect of BTK inhibitor development is achieving high selectivity to minimize off-target effects. Zanubrutinib was specifically designed to have greater selectivity than the first-generation inhibitor ibrutinib, particularly against kinases such as EGFR, ITK, and TEC.[6][7]
Table 2: Kinase Selectivity of this compound and Zanubrutinib
| Kinase | This compound (% Inhibition at 1 µM) | Zanubrutinib (% Inhibition at 1 µM) |
| BTK | Potent Inhibition | Potent Inhibition |
| EGFR | Data not available | 86 |
| HER2 | Data not available | 40 |
| HER4 | Data not available | 96 |
| ITK | Data not available | Less potent than ibrutinib |
| TEC | Data not available | Less potent than ibrutinib |
Cellular Activity
The efficacy of BTK inhibitors is ultimately determined by their activity in a cellular context, where they must penetrate the cell membrane and inhibit the target kinase, leading to the desired biological response.
Table 3: Cellular Potency in B-cell Malignancy Cell Lines
| Compound | Cell Line | Assay Type | EC50 / GI50 (nM) | Reference |
| This compound | TMD8 (ABC-DLBCL) | Apoptosis Assay | Potent Induction | [4] |
| Zanubrutinib | REC-1 (MCL) | Proliferation Assay | 0.9 | [6] |
| Zanubrutinib | TMD8 (ABC-DLBCL) | Proliferation Assay | 0.4 | [6] |
| Zanubrutinib | OCI-Ly-10 (ABC-DLBCL) | Proliferation Assay | 1.5 | [6] |
EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition. ABC-DLBCL: Activated B-cell like diffuse large B-cell lymphoma; MCL: Mantle cell lymphoma.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: BTK Signaling Pathway and Inhibition.
Caption: Experimental Workflow for BTK Inhibitor Characterization.
Experimental Protocols
Biochemical BTK Kinase Assay (LanthaScreen™ TR-FRET)
This protocol is adapted from commercially available assay kits for measuring kinase activity.
-
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against recombinant BTK enzyme.
-
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by BTK. Inhibition of BTK results in a decreased fluorescent signal.
-
Materials:
-
Recombinant human BTK enzyme
-
Fluorescein-labeled poly-GT peptide substrate
-
ATP
-
LanthaScreen™ Tb-pY20 antibody
-
TR-FRET dilution buffer
-
Test compounds (this compound, zanubrutinib) serially diluted in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing BTK enzyme and the peptide substrate in TR-FRET dilution buffer.
-
Add serially diluted test compounds to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA and the Tb-pY20 antibody.
-
Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm and 495 nm.
-
Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.[9]
-
Cellular BTK Autophosphorylation Assay
This protocol is a standard method to assess the target engagement of BTK inhibitors in a cellular context.
-
Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in B-cell lines treated with test compounds.
-
Principle: BTK activation involves autophosphorylation. Western blotting with a phospho-specific antibody is used to detect the level of phosphorylated BTK.
-
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, REC-1)
-
Cell culture medium and supplements
-
Test compounds (this compound, zanubrutinib)
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture B-cell lines to the desired density.
-
Pre-treat cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 5-10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of inhibition.[4]
-
B-cell Proliferation Assay
This assay measures the antiproliferative effect of BTK inhibitors on B-cell lines.
-
Objective: To determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) of test compounds on the proliferation of B-cell malignancy cell lines.
-
Principle: Cell viability is assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®), where the amount of ATP is directly proportional to the number of viable cells.
-
Materials:
-
B-cell lymphoma cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound, zanubrutinib)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Seed B-cell lines in 96-well plates at an appropriate density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against compound concentration to calculate the EC50 or GI50 value.[6]
-
Conclusion
Both this compound and zanubrutinib are highly potent inhibitors of Bruton's tyrosine kinase. Zanubrutinib, a clinically approved drug, has a well-characterized high selectivity profile, which contributes to its favorable safety profile in patients.[7] this compound is a promising preclinical compound with potent biochemical and cellular activity.[4] Further investigation into the broader kinase selectivity and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential. This comparative guide provides a foundation for researchers to understand the key attributes of these two BTK inhibitors and offers detailed protocols for their characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Assay in Summary_ki [bindingdb.org]
Validating BTK Inhibitor Efficacy in Xenograft Models: A Comparative Guide
A comparative analysis of Bruton's tyrosine kinase (BTK) inhibitors in preclinical xenograft models is crucial for advancing cancer therapy. While specific in vivo efficacy data for Btk-IN-31 in xenograft models is not publicly available, this guide provides a comprehensive comparison of leading BTK inhibitors—Ibrutinib, Acalabrutinib, and Pirtobrutinib—showcasing their performance in preclinical cancer models. This objective overview, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
This guide summarizes the efficacy of these alternative BTK inhibitors in xenograft models, details the experimental protocols used in these studies, and provides visualizations of the BTK signaling pathway and a general experimental workflow.
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of this pathway is a hallmark of many B-cell malignancies. BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascade that promotes cancer cell growth and survival.
References
Btk-IN-31: A Comparative Guide to a Novel Non-Covalent BTK Inhibitor for Overcoming C481S-Mediated Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Btk-IN-31 with other Bruton's tyrosine kinase (BTK) inhibitors, focusing on its efficacy against the clinically significant BTK C481S mutant. This mutation is a primary mechanism of acquired resistance to first-generation covalent BTK inhibitors.
Introduction to BTK and the C481S Mutation
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies. First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site.[3] However, the emergence of the C481S mutation, where cysteine is replaced by serine, prevents this covalent binding, leading to drug resistance.[3][4]
This compound: A Non-Covalent Approach to Overcoming Resistance
This compound is a selective, non-covalently reversible BTK inhibitor.[5][6] Unlike covalent inhibitors, its mechanism of action does not depend on binding to the C481 residue, allowing it to maintain activity against the C481S mutant.[7] This characteristic positions this compound as a promising therapeutic agent for patients who have developed resistance to covalent BTK inhibitors.
Comparative Efficacy Against BTK C481S
The following table summarizes the available quantitative data for this compound and other non-covalent BTK inhibitors against both wild-type (WT) BTK and the C481S mutant.
| Inhibitor | IC50 (WT BTK) | IC50 (BTK C481S) | Notes |
| This compound | 3.8 nM[5] | Data not publicly available | A selective, non-covalently reversible, and blood-brain barrier (BBB) permeable Btk inhibitor.[5][6] |
| Pirtobrutinib (LOXO-305) | 4.2 nM[8] | 16 nM[8] | Demonstrates equipotent binding affinity and kinase inhibition against both WT and C481S-mutated BTK.[9] |
| Nemtabrutinib (MK-1026/ARQ-531) | 0.85 nM[10] | 0.39 nM[10] | A potent, reversible inhibitor with significant activity against other kinases like SRC, ERK, and AKT.[5] |
| Fenebrutinib (GDC-0853) | 2.3 nM[6] | Maintains equivalent efficacy | A highly selective, reversible, non-covalent BTKi that does not inhibit EGFR or ITK.[7] |
BTK Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the BTK signaling pathway and the points of intervention for both covalent and non-covalent inhibitors.
Caption: BTK signaling pathway and inhibitor action.
Experimental Protocols
General BTK Kinase Assay (In Vitro)
This protocol outlines a general method for determining the in vitro efficacy of BTK inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against wild-type and/or mutant BTK.
Materials:
-
Recombinant human BTK (wild-type or C481S mutant)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) peptide)[2]
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the BTK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition of BTK activity against the logarithm of the inhibitor concentration.
Caption: In vitro BTK kinase assay workflow.
Conclusion
Non-covalent BTK inhibitors like this compound represent a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent inhibitors due to the BTK C481S mutation. The ability of these next-generation inhibitors to effectively target the mutant enzyme offers a promising therapeutic strategy. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its efficacy and safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Metabolic Disease (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. blood–brain barrier (BBB) | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 10. beonemedinfo.com [beonemedinfo.com]
Comparative Analysis of Btk Inhibitor Cross-Reactivity within the TEC Kinase Family
A Guide for Researchers and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] As a member of the TEC family of non-receptor tyrosine kinases, BTK shares structural homology with other family members: TEC, ITK, BMX, and TXK.[4][5] This homology presents a challenge in developing highly selective BTK inhibitors, as off-target inhibition of other TEC kinases can lead to undesired side effects.[2][6] For instance, inhibition of TEC has been associated with bleeding due to its role in platelet aggregation.[2] Therefore, understanding the cross-reactivity profile of BTK inhibitors is paramount for predicting their therapeutic window and potential toxicities.
While specific data for a compound designated "Btk-IN-31" is not available in the public domain, this guide provides a comparative framework using data from other well-characterized BTK inhibitors to illustrate the analysis of cross-reactivity with other TEC kinases. This guide will summarize key quantitative data, detail relevant experimental protocols, and provide visual diagrams of the associated signaling pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for several representative BTK inhibitors against the members of the TEC kinase family, demonstrating varying degrees of selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | BTK IC50 (nM) | TEC IC50 (nM) | ITK IC50 (nM) | BMX IC50 (nM) | TXK IC50 (nM) | Selectivity Notes |
| Ibrutinib | 0.5 | 2.1 | 10.7 | 0.8 | 38 | Broadly inhibits TEC family kinases.[6] |
| Acalabrutinib | 3 | 32 | 22 | 11 | >1000 | More selective for BTK over other TEC kinases compared to Ibrutinib.[7] |
| Zanubrutinib | <1 | 6.2 | 62.9 | 1.9 | 19.3 | High potency against BTK with some cross-reactivity. |
| Fenebrutinib | 1.8 | >1000 | >1000 | 275 | >1000 | A non-covalent inhibitor with high selectivity for BTK within the TEC family.[6] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant human kinases (BTK, TEC, ITK, BMX, TXK)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[8]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system)[8]
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate competitive inhibition measurement.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[8]
-
Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is directly proportional to kinase activity.[8]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular BTK Pathway Inhibition Assay
This assay measures the inhibitor's effect on BTK signaling within a cellular context.
Objective: To assess the functional consequence of BTK inhibition on downstream signaling events in cells.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, TMD8) or primary B-cells.
-
Cell culture medium and supplements.
-
BCR-stimulating agent (e.g., anti-IgM antibody).
-
Test inhibitor at various concentrations.
-
Antibodies for detecting phosphorylated BTK (pBTK) and downstream targets (e.g., pPLCγ2).
-
Flow cytometer or Western blotting equipment.
Procedure:
-
Cell Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Cell Stimulation: Stimulate the B-cell receptor (BCR) signaling pathway by adding a stimulating agent like anti-IgM.
-
Lysis and Protein Quantification: After stimulation, lyse the cells and determine the total protein concentration.
-
Detection of Phosphorylation:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (at Tyr223) and downstream signaling proteins like PLCγ2.
-
Flow Cytometry (Phosflow): Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against the phosphorylated proteins of interest.
-
-
Data Analysis: Quantify the levels of phosphorylated proteins relative to total protein or a loading control. Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal.
Visualizing Pathways and Workflows
TEC Kinase Signaling Pathway
The following diagram illustrates the central role of TEC family kinases in lymphocyte signaling downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).
Caption: Simplified signaling cascade involving TEC family kinases.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines the process for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for determining kinase inhibitor selectivity.
Conclusion
The evaluation of a BTK inhibitor's cross-reactivity with other TEC family kinases is a critical step in its preclinical development. A favorable selectivity profile, characterized by high potency against BTK and significantly lower potency against other TEC kinases, is desirable to minimize off-target effects and enhance the therapeutic index. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug developers to assess the selectivity of novel BTK inhibitors and to make informed decisions about their potential for clinical advancement.
References
- 1. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
In Vivo Target Validation of BTK Inhibitors: A Comparative Guide
Introduction: Bruton's tyrosine kinase (BTK) is a critical signaling protein in B-cells and other hematopoietic cells, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][4] BTK inhibitors block the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[1][2][3][5][6] This guide provides a comparative overview of the in vivo validation of target inhibition for several prominent BTK inhibitors, supported by experimental data and protocols. While specific in vivo validation data for "Btk-IN-31" is not available in the public domain, this guide will focus on well-characterized inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib to provide a framework for evaluating BTK inhibitor performance in vivo.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways like PLCγ2, NF-κB, and MAPK, which promote cell proliferation and survival.[5][6][7][8]
Comparative In Vivo Efficacy of BTK Inhibitors
The following table summarizes preclinical in vivo efficacy data for several BTK inhibitors in various disease models. This data highlights the ability of these compounds to inhibit tumor growth and reduce disease symptoms.
| Inhibitor | Disease Model | Dosing Regimen | Key Efficacy Readout | Reference |
| Ibrutinib | Burkitt Lymphoma Xenograft | 32 mg/kg/day | Significantly prolonged survival | [4] |
| Collagen-Induced Arthritis (Rat) | 3, 10, 30 mg/kg/day | Dose-dependent reduction in ankle swelling | [6] | |
| Acalabrutinib | Mantle Cell Lymphoma PDX | Not specified | Tumor growth inhibition | [9] |
| Zanubrutinib | OCI-LY10 DLBCL Xenograft | Not specified | Potent in vivo pharmacodynamics | [10] |
| Spebrutinib | Collagen-Induced Arthritis (Mouse) | 10, 30 mg/kg/day | 85-95% inhibition of disease | [6] |
| Evobrutinib | Collagen-Induced Arthritis (Rat) | 3, 10, 30 mg/kg/day | Significant reduction in ankle swelling | [6] |
In Vivo Pharmacodynamics: Target Engagement
Effective target inhibition is critical for the efficacy of BTK inhibitors. BTK occupancy assays are commonly used to measure the percentage of BTK protein that is bound by the inhibitor in peripheral blood mononuclear cells (PBMCs).
| Inhibitor | Study Population | Dosing | BTK Occupancy | Key Findings | Reference |
| Acalabrutinib | CLL Patients | 100 mg BID | Median free BTK ~1.0% at peak | Twice daily dosing leads to more potent inhibition of BTK-dependent signaling. | [11] |
| Tirabrutinib | Healthy Volunteers & RA Patients | ≥40 mg total daily dose | Adequate BTK occupancy | Supported dose selection for further development. | [7] |
| GDC-0853 | Healthy Volunteers | 100 mg QD | High level of BTK inhibition maintained | Dose-dependent BTK target engagement. | [12] |
| Poseltinib | Healthy Volunteers | 40 mg | >80% occupancy maintained for up to 48h | Dose-dependent and persistent BTK occupancy. | [13] |
Experimental Protocols for In Vivo Validation
The following is a generalized protocol for assessing the in vivo efficacy and target engagement of a novel BTK inhibitor, based on methodologies described in the literature.[4][7][11][13]
Animal Model Selection
-
Oncology: Use of xenograft models where human cancer cell lines (e.g., Burkitt's lymphoma, mantle cell lymphoma) are implanted into immunodeficient mice (e.g., NSG mice).[4]
-
Autoimmune Disease: Use of models like collagen-induced arthritis (CIA) in rats or mice to simulate rheumatoid arthritis.[6]
Dosing and Administration
-
The BTK inhibitor is typically administered orally once or twice daily.
-
A vehicle control group and one or more positive control groups (e.g., with a known BTK inhibitor like ibrutinib) should be included.
-
Dose-ranging studies are performed to determine the optimal therapeutic dose.
Efficacy Assessment
-
Oncology: Tumor volume is measured regularly. Survival is a key endpoint.[4]
-
Autoimmune Disease: Clinical scores (e.g., paw swelling, redness) are recorded. Histopathological analysis of affected tissues is performed at the end of the study.[6]
Pharmacodynamic (Target Engagement) Assessment
-
Blood samples are collected at various time points post-dosing.
-
Peripheral blood mononuclear cells (PBMCs) are isolated.
-
BTK occupancy is measured using techniques like fluorescence resonance energy transfer (FRET) assays or flow cytometry to determine the level of free versus drug-bound BTK.[7][11]
-
Downstream signaling inhibition (e.g., phosphorylation of PLCγ2, ERK) can be assessed by immunoblotting or flow cytometry.
Experimental Workflow for In Vivo Validation
The diagram below outlines a typical workflow for the in vivo validation of a novel BTK inhibitor.
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi‐Mechanistic PK/PD Modeling and Simulation of Irreversible BTK Inhibition to Support Dose Selection of Tirabrutinib in Subjects with RA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recludixpharma.com [recludixpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: The Superiority of Next-Generation Non-Covalent BTK Inhibitors Over First-Generation Agents
A note on "Btk-IN-31": Initial searches for a specific Bruton's tyrosine kinase (BTK) inhibitor designated "this compound" did not yield sufficient public-domain scientific data to conduct a comprehensive comparative analysis. To fulfill the objective of this guide, we will focus on a well-characterized, next-generation, non-covalent (reversible) BTK inhibitor, pirtobrutinib , as a representative agent demonstrating superiority over the first-generation covalent inhibitor, ibrutinib . This comparison will highlight the advancements in BTK inhibitor development, focusing on improved efficacy, safety, and the ability to overcome resistance.
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, making it a key therapeutic target in various B-cell malignancies. The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of these diseases by forming a covalent, irreversible bond with the Cys481 residue in the BTK active site. However, its use is limited by off-target effects and the emergence of resistance, most commonly through mutations at the C481 binding site.
Next-generation BTK inhibitors, such as the non-covalent, reversible inhibitor pirtobrutinib, have been developed to address these limitations. Pirtobrutinib's distinct mechanism of action, binding to BTK in a manner that is independent of the Cys481 residue, offers significant advantages in terms of selectivity, safety, and efficacy, particularly in patients with acquired resistance to covalent BTK inhibitors.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of pirtobrutinib and ibrutinib.
Table 1: Potency and Efficacy
| Parameter | Pirtobrutinib | Ibrutinib | Reference(s) |
| Binding Mechanism | Non-covalent, Reversible | Covalent, Irreversible | [1][2] |
| BTK Binding Site | ATP-binding site, distant from C481 | Cys481 in the active site | [3][4] |
| Inhibition of wild-type BTK (IC50) | 8.8 nM (in HEK293 cells) | 6.2 nM (in HEK293 cells) | [5] |
| Inhibition of C481S-mutant BTK (IC50) | 9.8 nM (in HEK293 cells) | Minimal to no inhibitory activity | [5] |
| Overall Response Rate (ORR) in CLL/SLL (Head-to-Head Trial) | Nominally superior to ibrutinib (P < .05) | - | [6][7][8] |
| Progression-Free Survival (PFS) in CLL/SLL (Head-to-Head Trial) | Trending in favor of pirtobrutinib | - | [6][7][8] |
Table 2: Selectivity and Safety Profile
| Parameter | Pirtobrutinib | Ibrutinib | Reference(s) |
| Kinase Selectivity | Highly selective for BTK (>300-fold over 98% of other kinases) | Broader kinase inhibition profile | [9][10] |
| Off-Target Kinases Inhibited (>50% at 100 nM) | 4 | 22 | [5] |
| Common Adverse Events | Generally well-tolerated | Atrial fibrillation, hypertension, bleeding | [3][11][12] |
| Tolerability in Patients Intolerant to Covalent BTKIs | Well-tolerated in 94% of patients | N/A | [3] |
Table 3: Pharmacokinetics
| Parameter | Pirtobrutinib | Ibrutinib | Reference(s) |
| Half-life | ~20 hours | Short half-life | [3] |
| BTK Occupancy at Trough | >96% | Can be inadequate with C481S mutation | [3] |
| Metabolism | Mainly by CYP3A4 and direct glucuronidation | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the BTK inhibitors against wild-type and mutant BTK.
Methodology:
-
Recombinant wild-type or C481S-mutant BTK enzyme is incubated with varying concentrations of the test inhibitor (pirtobrutinib or ibrutinib) in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified using a detection reagent, often involving a fluorescent or luminescent readout.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of BTK inhibitors on the proliferation of B-cell malignancy cell lines.
Methodology:
-
B-cell lymphoma cell lines (e.g., TMD8) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the BTK inhibitor or vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is determined.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of BTK inhibitors in an animal model.
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously inoculated with a human B-cell lymphoma cell line.
-
Once tumors are established, mice are randomized into treatment groups and dosed orally with the BTK inhibitor or vehicle control.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting to assess BTK pathway inhibition.
Mandatory Visualization
BTK Signaling Pathway
References
- 1. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Lilly's Jaypirca (pirtobrutinib), the first and only approved non-covalent (reversible) BTK inhibitor, met its primary endpoint in a head-to-head Phase 3 trial versus Imbruvica (ibrutinib) in CLL/SLL [prnewswire.com]
- 11. ashpublications.org [ashpublications.org]
- 12. BTK Inhibitors Differentiated on Safety and Efficacy in CLL - The Medical Xchange [themedicalxchange.com]
Safety Operating Guide
Proper Disposal of Btk-IN-31: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the selective Btk inhibitor, Btk-IN-31, is paramount in a laboratory setting. This guide provides essential information and step-by-step procedures for its proper handling and disposal.
As a selective, non-covalently reversible, and blood-brain barrier permeable Btk inhibitor, this compound is a valuable tool in research with potential applications in immune disorders, cancer, and other conditions.[1] Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of chemical waste, along with information from similar compounds, can guide a safe and compliant procedure.
Hazard Assessment and Safety Precautions
Before handling this compound, it is essential to be aware of the potential hazards. An SDS for a similar BTK inhibitor, BTK-IN-29, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is prudent to handle this compound with similar care.
Personal Protective Equipment (PPE) required for handling this compound:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing (laboratory coat) |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on general best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
1. Disposal of Solid this compound Waste:
-
Step 1: Containerization. Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), into a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
Step 2: Labeling. Label the hazardous waste container with "Hazardous Waste," the name of the chemical ("this compound"), and any known hazard information (e.g., "Toxic").
-
Step 3: Storage. Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Step 4: EHS Pickup. Arrange for pickup and disposal by your institution's EHS department.
2. Disposal of this compound Solutions:
-
Step 1: Waste Collection. Collect all liquid waste containing this compound in a sealable, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Step 2: Labeling. Clearly label the liquid waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Step 3: Storage. Store the container in a designated and properly ventilated hazardous waste accumulation area.
-
Step 4: EHS Disposal. Contact your EHS department for collection and proper disposal.
3. Decontamination of Glassware and Surfaces:
-
Step 1: Initial Rinse. Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or isopropanol) to remove residual this compound. Collect this rinse as hazardous liquid waste.
-
Step 2: Washing. After the initial rinse, wash the glassware with soap and water.
-
Step 3: Surface Cleaning. For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container. Decontaminate the surface with a suitable solvent, followed by soap and water.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal procedures and regulations in your area. If possible, obtain the specific SDS for this compound from your supplier.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
